3-methyl-1H-pyrrole-2,4-dicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-3-4(6(9)10)2-8-5(3)7(11)12/h2,8H,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIKMLHVAWYDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332135 | |
| Record name | 3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3780-41-4 | |
| Record name | 3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-1H-pyrrole-2,4-dicarboxylic Acid and Its Derivatives
This technical guide provides a comprehensive overview of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid and its derivatives, with a focus on diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological relevance.
Compound Identification
While the parent compound, this compound, is not widely referenced with a specific CAS number, its diethyl ester is a well-documented and commercially available derivative.
Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate is identified by the following:
A closely related and often studied compound is diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate , also known as Knorr's Pyrrole.
Physicochemical Properties
The quantitative data for the diethyl esters are summarized in the tables below for ease of comparison.
Table 1: Physicochemical Properties of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₄[1][4] |
| Molecular Weight | 225.244 g/mol [1][4] |
| Appearance | Solid[4] |
| Purity | ≥97%[1][4] |
| InChI Key | KJPYNVNXXUELAB-UHFFFAOYSA-N[4] |
Table 2: Physicochemical Properties of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO₄[5][6] |
| Molecular Weight | 239.27 g/mol [6] |
| Melting Point | 135-136 °C[6] |
| Appearance | Solid |
| InChI Key | XSBSXJAYEPDGSF-UHFFFAOYSA-N[5] |
Experimental Protocols: Synthesis
The most common and versatile method for synthesizing substituted pyrroles is the Knorr pyrrole synthesis . This reaction involves the condensation of an α-amino-ketone with a β-ketoester.[7][8]
A widely used protocol for the synthesis of diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate, which can be adapted for other derivatives, is as follows:[9][10]
-
Preparation of Ethyl 2-oximinoacetoacetate:
-
Dissolve ethyl acetoacetate in glacial acetic acid.
-
Cool the solution to 5-7°C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature.
-
Stir the mixture for an additional 30 minutes and then allow it to warm to room temperature over several hours.
-
-
Reduction and Cyclization:
-
To the solution containing the oxime, add a second equivalent of ethyl acetoacetate.
-
Gradually add zinc dust to the stirred solution. The reaction is exothermic and may require cooling to control the temperature.
-
After the addition of zinc is complete, reflux the mixture for one hour.
-
-
Isolation and Purification:
-
Pour the hot reaction mixture into a large volume of water with vigorous stirring.
-
The crude product precipitates and can be collected by suction filtration.
-
Wash the precipitate with water.
-
Recrystallize the crude product from ethanol to obtain the purified diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate.[10][11]
-
Biological Significance and Applications
Pyrrole derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds and pharmaceuticals.[8] The pyrrole scaffold is a key structural component in drugs with various therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory agents.
While specific signaling pathways for diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate are not extensively documented in publicly available literature, its structural motifs are found in compounds with known biological activities. For instance, pyrrole-3-carboxylic acid derivatives are central to the structures of successful drugs like Atorvastatin and Sunitinib. Pyrrolin-4-one derivatives, which are structurally related, have shown potential as antimalarial and HIV-1 protease inhibitors.
The primary application of diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate and similar compounds in drug development is as a versatile building block for the synthesis of more complex molecules with potential therapeutic value.[12]
Visualizations
The following diagram illustrates the general workflow for the Knorr pyrrole synthesis.
The following diagram illustrates the role of pyrrole derivatives as building blocks in the synthesis of bioactive compounds.
References
- 1. CAS 5448-16-8 | 4H58-1-TL | MDL MFCD00030385 | 2,4-Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate | SynQuest Laboratories [synquestlabs.com]
- 2. 3-METHYL-1H-PYRROLE 2,4-DICARBOXYLIC ACID DIETHYL ESTER | 5448-16-8 [chemicalbook.com]
- 3. Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate | 5448-16-8 [sigmaaldrich.com]
- 4. Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate | CymitQuimica [cymitquimica.com]
- 5. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester [webbook.nist.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. echemi.com [echemi.com]
- 9. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Diethyl 3-Isopropyl-1H-pyrrole-2,4-dicarboxylate|CAS 651744-38-6 [benchchem.com]
An In-depth Technical Guide on the Physicochemical Properties of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole and its derivatives are a class of heterocyclic aromatic organic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties.[1] Substituted pyrrole carboxylic acids, in particular, serve as important building blocks in the synthesis of pharmaceuticals. This document focuses on the physicochemical properties of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid, a specific derivative for which detailed experimental data is scarce. To provide a useful resource, this guide compiles data from closely related analogs and presents standardized experimental methodologies for property determination.
Core Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. Key parameters include melting point, boiling point, acid dissociation constant (pKa), solubility, and the partition coefficient (logP).
2.1. Data for Structurally Related Compounds
Due to the absence of specific experimental data for this compound, the following table summarizes the available data for structurally similar pyrrole derivatives. These values can be used to estimate the properties of the target compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes |
| 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid | C₈H₉NO₄ | 183.16 | Not Available | Not Available | A close structural analog. |
| Pyrrole-2-carboxylic acid | C₅H₅NO₂ | 111.10 | 204-208 (dec.) | Not Available | Parent compound with one carboxylic acid group. |
| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | C₁₂H₁₇NO₄ | 239.27 | 135-136 | Not Available | Diethyl ester of a related dicarboxylic acid. |
| 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid | C₇H₉NO₂ | 139.15 | 134-141 | Not Available | A related monocarboxylic acid. |
2.2. Predicted Properties
In the absence of experimental data, computational methods can provide estimated values for physicochemical properties. For "3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid", a close analog, the following properties have been computed:
| Property | Predicted Value | Source |
| Molecular Weight | 183.16 g/mol | PubChem |
| XLogP3 | 0.9 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
These predicted values for a similar molecule suggest that this compound is likely a solid at room temperature with moderate lipophilicity and the capacity for significant hydrogen bonding.
Experimental Protocols for Physicochemical Property Determination
This section details standardized experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.
3.1. Melting Point Determination
The melting point is a crucial indicator of a compound's purity.
-
Apparatus: Capillary melting point apparatus, capillary tubes, thermometer, mortar and pestle.
-
Procedure:
-
A small, finely powdered sample of the dry compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[2][3][4][5][6]
-
3.2. Acid Dissociation Constant (pKa) Determination
The pKa value is essential for understanding the ionization state of a compound at different pH values. For a dicarboxylic acid, two pKa values are expected.
-
Method: Potentiometric Titration
-
Apparatus: pH meter, burette, stirrer, beaker.
-
Procedure:
-
A known concentration of the acid is dissolved in water or a suitable co-solvent.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The equivalence points are determined from the inflection points of the curve. The pKa values can be determined from the pH at the half-equivalence points.[7][8][9]
-
-
3.3. Aqueous Solubility Determination
Solubility is a critical parameter for drug development, affecting absorption and bioavailability.
-
Method: Shake-Flask Method
-
Apparatus: Shaking incubator, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of water (or buffer of a specific pH) in a sealed flask.
-
The flask is agitated in a shaking incubator at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is then centrifuged or filtered to remove undissolved solid.
-
The concentration of the compound in the clear supernatant is determined using a suitable analytical technique like HPLC or UV-Vis spectrophotometry.[10]
-
-
3.4. Partition Coefficient (LogP) Determination
LogP is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.
-
Method: Shake-Flask Method
-
Apparatus: Separatory funnel, shaker, centrifuge, analytical instrument (HPLC or UV-Vis).
-
Procedure:
-
A known amount of the compound is dissolved in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then left to separate.
-
The concentration of the compound in both the n-octanol and water phases is determined analytically.
-
LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[11][12][13]
-
-
Synthesis of Substituted Pyrrole-2,4-dicarboxylic Acids
The synthesis of substituted pyrrole-2,4-dicarboxylic acids can be challenging. General synthetic strategies often involve multi-step processes. One common approach is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[14] For the synthesis of specifically substituted pyrrole dicarboxylic acids, more complex strategies starting from simpler pyrrole derivatives and introducing the carboxylic acid groups through functionalization reactions are often employed. These can include carboxylation of a pre-formed pyrrole ring.[15][16]
Biological Activity of Pyrrole Carboxylic Acids
Pyrrole-containing compounds exhibit a wide range of biological activities.[1] Pyrrole-2-carboxylic acid itself has shown weak but broad biological activities, including antiparasitic and antifungal properties.[17] Many synthetic pyrrole derivatives are potent therapeutic agents. For instance, the highly successful cholesterol-lowering drug Atorvastatin contains a polysubstituted pyrrole core.[18] The biological activity of this compound has not been specifically reported, but its structural similarity to other bioactive pyrroles suggests potential for further investigation in drug discovery programs.
Visualizations
Experimental Workflow for Melting Point Determination
Caption: A generalized workflow for the experimental determination of a compound's melting point.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pennwest.edu [pennwest.edu]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02598A [pubs.rsc.org]
- 11. agilent.com [agilent.com]
- 12. acdlabs.com [acdlabs.com]
- 13. 3.3. Determination of Experimental logP Values [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. UQ eSpace [espace.library.uq.edu.au]
- 17. bioaustralis.com [bioaustralis.com]
- 18. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-De...: Ingenta Connect [ingentaconnect.com]
An In-depth Technical Guide to the Structure Elucidation of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid. Aimed at professionals in chemical research and drug development, this document details the synthetic pathways, spectroscopic analysis, and logical framework required to confirm the molecular structure of this pyrrole derivative.
Molecular Structure and Properties
This compound is a substituted pyrrole with the molecular formula C₇H₇NO₄ and a molecular weight of 169.14 g/mol . The structural confirmation of this compound relies on a combination of synthetic organic chemistry and various spectroscopic techniques.
Structure Diagram:
Caption: Chemical structure of this compound.
Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step process, typically starting with a Knorr-type pyrrole synthesis to form a corresponding diester, followed by hydrolysis.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate
A common method for synthesizing substituted pyrroles is the Knorr pyrrole synthesis.[1][2]
-
Preparation of Ethyl α-aminoacetoacetate: Ethyl acetoacetate is treated with sodium nitrite in acetic acid to form ethyl α-oximinoacetoacetate. This intermediate is then reduced, for example with zinc dust, to yield ethyl α-aminoacetoacetate.
-
Condensation Reaction: The freshly prepared ethyl α-aminoacetoacetate is condensed with a β-ketoester, in this case, ethyl acetoacetate, under acidic conditions.
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization followed by dehydration to form the pyrrole ring.
-
Work-up and Purification: The reaction mixture is poured into water, and the precipitated crude product is collected by filtration. The crude diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate is then purified by recrystallization from a suitable solvent such as ethanol.
Experimental Protocol: Hydrolysis to this compound
-
Saponification: The synthesized diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate is dissolved in an excess of aqueous sodium or potassium hydroxide solution.
-
Heating: The mixture is heated under reflux for several hours to ensure complete hydrolysis of the ester groups.
-
Acidification: After cooling, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, until the pH is acidic. This protonates the carboxylate groups, causing the dicarboxylic acid to precipitate.
-
Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Spectroscopic Data for Structure Elucidation
Caption: General workflow for the structure elucidation of an organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12-13 | Broad Singlet | 2H | -COOH |
| ~11-12 | Broad Singlet | 1H | N-H |
| ~7.0 | Singlet | 1H | C5-H |
| ~2.4 | Singlet | 3H | C3-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C2-COOH |
| ~165 | C4-COOH |
| ~135 | C2 |
| ~125 | C4 |
| ~120 | C5 |
| ~115 | C3 |
| ~12 | C3-CH₃ |
Note: Chemical shifts are predicted and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 3: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 169 | [M]⁺ (Molecular Ion) |
| 151 | [M - H₂O]⁺ |
| 124 | [M - COOH]⁺ |
| 106 | [M - COOH - H₂O]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3300 | Medium | N-H stretch |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600 | Medium | C=C stretch (pyrrole ring) |
| ~1400 | Medium | C-O stretch / O-H bend |
Conclusion
The structure of this compound is elucidated through a systematic approach that combines chemical synthesis with detailed spectroscopic analysis. The Knorr pyrrole synthesis provides a reliable route to a key diester intermediate, which upon hydrolysis yields the target molecule. The collective data from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy provide corroborating evidence for the assigned structure, confirming the connectivity of the atoms and the nature of the functional groups. This guide outlines the fundamental principles and experimental considerations for the successful identification and characterization of this and related pyrrole derivatives, which are of significant interest in medicinal chemistry and materials science.
References
An In-depth Technical Guide to the Predicted Spectral Data of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectral Data
The spectral characteristics of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid have been predicted based on fundamental principles of spectroscopy and analysis of analogous structures.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 2H | Carboxylic acid protons (-COOH) |
| ~11.0 - 12.0 | Singlet (broad) | 1H | Pyrrole N-H |
| ~7.0 - 7.5 | Singlet | 1H | Pyrrole C5-H |
| ~2.3 - 2.6 | Singlet | 3H | Methyl protons (-CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~165 - 175 | Quaternary | Carboxylic acid carbons (-COOH) |
| ~135 - 145 | Quaternary | Pyrrole C2 & C4 |
| ~120 - 130 | Tertiary | Pyrrole C5 |
| ~110 - 120 | Quaternary | Pyrrole C3 |
| ~10 - 15 | Primary | Methyl carbon (-CH₃) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3300 - 2500 | Broad | O-H (Carboxylic acid) | Stretching |
| ~3200 | Medium | N-H (Pyrrole) | Stretching |
| ~1700 - 1650 | Strong | C=O (Carboxylic acid) | Stretching |
| ~1600 - 1450 | Medium | C=C (Pyrrole ring) | Stretching |
| ~1300 - 1200 | Medium | C-O (Carboxylic acid) | Stretching |
| ~950 - 900 | Medium, Broad | O-H (Carboxylic acid dimer) | Out-of-plane bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion Type | Notes |
| 185 | [M]⁺ | Molecular ion |
| 167 | [M-H₂O]⁺ | Loss of water |
| 140 | [M-COOH]⁺ | Loss of a carboxyl group |
| 122 | [M-COOH-H₂O]⁺ | Loss of a carboxyl group and water |
| 94 | [M-2COOH]⁺ | Loss of both carboxyl groups |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectral data for a solid organic compound like this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[1] For carboxylic acids, DMSO-d₆ is often a good choice due to its ability to dissolve polar compounds and exchange with the acidic protons, which can sometimes sharpen their signals.
-
Transfer the solution to a standard 5 mm NMR tube using a pipette, ensuring the sample height is appropriate for the spectrometer.[1]
-
Filter the solution if any solid particles are present to avoid compromising the magnetic field homogeneity.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
2.2 Infrared (IR) Spectroscopy
A common method for solid samples is the KBr pellet technique:
-
Sample Preparation :
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Alternatively, the Attenuated Total Reflectance (ATR) method can be used, which requires minimal sample preparation.[2]
2.3 Mass Spectrometry
For a non-volatile compound like a carboxylic acid, Electrospray Ionization (ESI) is a suitable method.
-
Sample Preparation :
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
The sample can be introduced into the mass spectrometer via direct infusion or by coupling with a liquid chromatography system (LC-MS).[3]
-
-
Data Acquisition :
-
The sample solution is introduced into the ESI source where it is nebulized and ionized.
-
The resulting ions are guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured. Both positive and negative ion modes can be used to detect the molecule and its fragments.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
This guide provides a foundational understanding of the expected spectral properties of this compound and the methodologies to obtain such data. It is intended to support researchers in their analytical and drug development endeavors.
References
An In-depth Technical Guide to the Solubility of 3-methyl-1H-pyrrole-2,4-dicarboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid. Due to the limited availability of specific quantitative data in public literature, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its determination. This guide is intended to be a foundational resource for researchers working with this compound, enabling them to establish its solubility profile in various organic solvents, a critical parameter in drug development, chemical synthesis, and purification processes.
Introduction to this compound
This compound is a substituted pyrrole derivative. The pyrrole ring is a five-membered aromatic heterocycle containing a nitrogen atom.[1][2] The presence of two carboxylic acid groups and a methyl group on the pyrrole ring significantly influences its physicochemical properties, including its solubility. The carboxylic acid moieties introduce polar, hydrogen-bonding capabilities, while the methyl group adds a degree of lipophilicity. The overall solubility of the molecule in a given solvent is a balance of these competing characteristics and the nature of the solvent itself.
Expected Solubility Profile
The solubility of a compound is dictated by the principle of "like dissolves like." Therefore, the solubility of this compound is expected to be highest in polar, protic solvents that can engage in hydrogen bonding with the carboxylic acid groups. Its solubility in non-polar solvents is anticipated to be significantly lower. The presence of two carboxylic acid groups suggests that the compound will behave as a strong organic acid.[3][4]
Key Influencing Factors:
-
Hydrogen Bonding: The two carboxylic acid groups can act as both hydrogen bond donors and acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) are likely to be effective at solvating the molecule.
-
Polarity: The dicarboxylic acid structure imparts significant polarity to the molecule. Polar solvents, both protic and aprotic, are expected to be more effective solvents than non-polar ones.
-
Acid-Base Chemistry: The acidic nature of the carboxylic acid groups means that solubility can be dramatically increased in basic solutions due to the formation of highly soluble carboxylate salts.[5]
Quantitative Solubility Data
| Solvent | Chemical Formula | Type | Expected Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Methanol | CH₃OH | Polar Protic | High | Data not available |
| Ethanol | C₂H₅OH | Polar Protic | High | Data not available |
| Isopropanol | C₃H₇OH | Polar Protic | Moderate | Data not available |
| Acetone | C₃H₆O | Polar Aprotic | Moderate | Data not available |
| Acetonitrile | C₂H₃N | Polar Aprotic | Low to Moderate | Data not available |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Low | Data not available |
| Dichloromethane | CH₂Cl₂ | Non-polar | Very Low | Data not available |
| Toluene | C₇H₈ | Non-polar | Very Low | Data not available |
| Hexane | C₆H₁₄ | Non-polar | Very Low | Data not available |
| Dimethyl Sulfoxide | (CH₃)₂SO | Polar Aprotic | High | Data not available |
| N,N-Dimethylformamide | (CH₃)₂NC(O)H | Polar Aprotic | High | Data not available |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in various organic solvents.[6]
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Micropipettes
-
Drying oven or vacuum oven
-
Filtration apparatus (e.g., syringe filters)
4.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Solid and Liquid Phases:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe fitted with a filter to prevent the transfer of any undissolved solid.
-
Dispense the collected supernatant into a pre-weighed vial.
-
Determine the mass of the collected saturated solution.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the vial containing the collected supernatant. This can be done in a drying oven at a temperature below the decomposition point of the compound or in a vacuum oven for more sensitive compounds.
-
Once the solvent is completely removed, re-weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (mass of solute / volume of solvent in the aliquot) * 100
-
4.3. Diagram of Experimental Workflow
Caption: Experimental workflow for gravimetric solubility determination.
Logical Relationships in Solubility
The solubility of this compound can be systematically evaluated through a series of tests based on its acidic nature.
References
The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrrole-2,4-dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery and historical development of pyrrole-2,4-dicarboxylic acids, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. From their origins in classical organic synthesis to their contemporary role as potent and selective modulators of crucial neurological receptors, this document provides a comprehensive overview of their journey. Detailed experimental protocols, tabulated quantitative data, and visualized chemical pathways are presented to offer a thorough understanding of this important molecular scaffold.
Discovery and Early Synthesis: The Legacy of "Knorr's Pyrrole"
While the precise first synthesis of the parent 1H-pyrrole-2,4-dicarboxylic acid is not extensively documented in readily available literature, its history is intrinsically linked to the groundbreaking work of German chemist Ludwig Knorr. In 1884, Knorr reported the synthesis of a key derivative, diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate , which has since become widely known as "Knorr's pyrrole".[1][2] This synthesis, a landmark in heterocyclic chemistry, paved the way for the exploration of a vast array of substituted pyrroles.
The Knorr pyrrole synthesis is a versatile method that involves the condensation of an α-amino-ketone with a β-ketoester.[1][3] In the original procedure for Knorr's pyrrole, two equivalents of ethyl acetoacetate are used. One equivalent is nitrosated to form an α-amino-β-ketoester, which then reacts with the second equivalent of the β-ketoester in the presence of a reducing agent, typically zinc in acetic acid, to yield the pyrrole ring.[1][2]
A reference to the synthesis of the parent 1H-pyrrole-2,4-dicarboxylic acid appears in a 1955 publication in the Journal of the American Chemical Society, suggesting its preparation was established by the mid-20th century.[4] The synthesis of this parent compound can be achieved through the hydrolysis of its corresponding esters, such as Knorr's pyrrole.
The Knorr Pyrrole Synthesis: A Step-by-Step Workflow
The following diagram illustrates the general workflow for the Knorr synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.
Physicochemical and Spectroscopic Data
The parent 1H-pyrrole-2,4-dicarboxylic acid and its common derivatives have been characterized by various analytical techniques. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1 | 1H-Pyrrole-2,4-dicarboxylic acid | 937-26-8 | C₆H₅NO₄ | 155.11 |
| 2 | 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid | 5434-29-7 | C₈H₉NO₄ | 183.16 |
| 3 | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | 2436-79-5 | C₁₂H₁₇NO₄ | 239.27 |
Data sourced from PubChem and NIST WebBook.[5][6][7]
Table 2: Spectroscopic Data (¹H and ¹³C NMR)
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Pyrrole-2-carboxylic acid (related) | CD₃OD | 6.94, 6.85, 6.18 | Not readily available |
| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | Not specified | Not readily available | Not readily available |
Note: Comprehensive, readily available NMR data for the parent 1H-pyrrole-2,4-dicarboxylic acid is limited in the searched literature. Data for the related pyrrole-2-carboxylic acid is provided for context.[8]
Experimental Protocols
Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate (Knorr's Pyrrole)
This protocol is adapted from established procedures for the Knorr pyrrole synthesis.[9]
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite
-
Zinc dust (at least 80% pure)
-
95% Ethanol
Procedure:
-
Nitrosation: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, dissolve ethyl acetoacetate (3 moles) in glacial acetic acid (900 cc). Cool the solution to 5°C in an efficient freezing mixture. A cold solution of sodium nitrite (1.47 moles) in water (150 cc) is added dropwise with vigorous stirring, maintaining the temperature between 5°C and 7°C. After the addition, stir the mixture for an additional 30 minutes and then allow it to warm to room temperature over 4 hours.
-
Reduction and Condensation: Replace the dropping funnel with a condenser. While stirring, add zinc dust (3 gram atoms) in portions to the solution. The addition should be rapid enough to initiate and maintain boiling. After all the zinc has been added, reflux the mixture for 1 hour.
-
Work-up: While still hot, decant the reaction mixture from the remaining zinc into a large volume of vigorously stirred water (10 L). Wash the zinc residue with hot glacial acetic acid, and add the washings to the water.
-
Isolation and Purification: Allow the crude product to precipitate overnight. Filter the solid by suction, wash thoroughly with water, and air-dry. The crude product can be recrystallized from 95% ethanol to yield pale yellow crystals.
Biological Significance: Potent and Selective mGluR1 Antagonists
A significant development in the history of pyrrole-2,4-dicarboxylic acids has been the discovery of their derivatives as potent and selective non-competitive antagonists of the metabotropic glutamate receptor 1 (mGluR1).[10][11] mGluR1 is a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission and neuronal excitability.[12][13] Its dysregulation has been implicated in various central nervous system (CNS) disorders, including chronic pain and anxiety.[13][14]
Mechanism of Non-Competitive Antagonism
Unlike competitive antagonists that bind to the same site as the endogenous ligand (glutamate), non-competitive antagonists bind to an allosteric site on the receptor.[12][15] This binding event induces a conformational change in the receptor that prevents its activation, even when glutamate is bound to its orthosteric site. Derivatives of 3,5-dimethyl pyrrole-2,4-dicarboxylic acid have been shown to interact within the 7-transmembrane (7TM) domain of the mGluR1 receptor.[11]
The following diagram illustrates the signaling pathway of mGluR1 and the inhibitory action of a pyrrole-2,4-dicarboxylic acid-based non-competitive antagonist.
Role in Drug Development and Future Perspectives
The discovery of pyrrole-2,4-dicarboxylic acid derivatives as potent and selective mGluR1 antagonists has opened new avenues for the development of therapeutics for neurological disorders.[10][16][17][18] The pyrrole scaffold serves as a versatile platform for chemical modifications, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.
Further research is focused on exploring the structure-activity relationships (SAR) of this class of compounds to optimize their therapeutic potential.[10] The development of radiolabeled versions of these antagonists has also facilitated in vitro and in vivo studies of mGluR1 distribution and function.[12] The journey of pyrrole-2,4-dicarboxylic acids, from a classic named reaction to a key pharmacophore in modern drug discovery, highlights the enduring importance of fundamental organic synthesis in advancing biomedical science.
References
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 1H-Pyrrole-2,4-dicarboxylic acid | C6H5NO4 | CID 22280326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid | C8H9NO4 | CID 225903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester [webbook.nist.gov]
- 8. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2,4-Dicarboxy-pyrroles as selective non-competitive mGluR1 antagonists: further characterization of 3,5-dimethyl pyrrole-2,4-dicarboxylic acid 2-propyl ester 4-(1,2,2-trimethyl-propyl) ester and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and pharmacological characterisation of 2,4-dicarboxy-pyrroles as selective non-competitive mGluR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Subtype-selective noncompetitive modulators of metabotropic glutamate receptor subtype 1 (mGluR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]
- 14. [Research progress of selective mGluR1 antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Canadian Society of Pharmacology and Therapeutics (CSPT) - Non-competitive antagonist [pharmacologycanada.org]
- 16. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Biological Significance of Substituted Pyrrole Dicarboxylic Acids: A Technical Guide for Drug Discovery Professionals
Introduction: Pyrrole, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with diverse and potent biological activities. The introduction of two carboxylic acid functionalities onto this ring system, creating substituted pyrrole dicarboxylic acids, gives rise to a class of compounds with significant therapeutic potential. Their ability to engage in a variety of biological interactions has led to their exploration as antibacterial, anticancer, anti-inflammatory, and enzyme-inhibiting agents. This technical guide provides an in-depth overview of the biological significance of substituted pyrrole dicarboxylic acids, focusing on their mechanisms of action, quantitative data, and the experimental protocols used for their evaluation.
Antibacterial Activity: Quorum Sensing Inhibition
A significant area of research for substituted pyrrole dicarboxylic acids is in combating bacterial infections, particularly against multidrug-resistant pathogens like Pseudomonas aeruginosa.[1][2] One promising strategy is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate virulence factor production and biofilm formation.[1][3]
1H-Pyrrole-2,5-dicarboxylic acid (PT22): An Antibiotic Accelerant
Isolated from the endophytic fungus Perenniporia tephropora, 1H-pyrrole-2,5-dicarboxylic acid (PT22) has been identified as a potent QS inhibitor.[4][5] It demonstrates the ability to act as an "antibiotic accelerant," enhancing the efficacy of conventional antibiotics like gentamycin and piperacillin against P. aeruginosa.[1][2]
Mechanism of Action:
PT22 functions by downregulating the expression of QS-related genes in P. aeruginosa. This, in turn, reduces the production of key virulence factors and inhibits the formation of biofilms, which are protective matrices that shield bacteria from antibiotics and host immune responses.[1][2][3]
Quantitative Data:
The following tables summarize the quantitative effects of PT22 on P. aeruginosa virulence factors and biofilm formation.
Table 1: Inhibition of Virulence Factor Production by PT22 [1][3]
| Compound | Concentration | Pyocyanin Inhibition (%) | Rhamnolipid Inhibition (%) |
| PT22 | 0.50 mg/mL | 13.17 | 24.75 |
| PT22 | 0.75 mg/mL | 37.06 | 29.66 |
| PT22 | 1.00 mg/mL | 73.05 | 34.06 |
| Hordenine (Positive Control) | 1.00 mg/mL | 67.54 | 37.95 |
Table 2: Inhibition of Biofilm Formation by PT22 and Antibiotics [1][3]
| Treatment | Concentration | Reduction in Viable Biofilm Cells (%) |
| PT22 | 0.50 mg/mL | 15.91 |
| Gentamycin | 4.00 µg/mL | 52.27 |
| Piperacillin | 4.00 µg/mL | 31.81 |
| Gentamycin + PT22 | 4.00 µg/mL + 0.50 mg/mL | 70.45 |
| Piperacillin + PT22 | 4.00 µg/mL + 0.50 mg/mL | 59.47 |
Experimental Protocols:
Virulence Factor Inhibition Assay: [1][3]
-
P. aeruginosa PAO1 is cultured in the presence of varying concentrations of PT22 (0.50, 0.75, and 1.00 mg/mL).
-
After a 24-hour incubation period, the supernatant is collected.
-
Pyocyanin is extracted from the supernatant with chloroform and its absorbance is measured at 520 nm.
-
Rhamnolipid production is quantified by measuring the diameter of the hemolytic zone on a blood agar plate.
Biofilm Inhibition Assay: [1][3]
-
Overnight cultures of P. aeruginosa PAO1 are inoculated into tryptic soy broth (TSB) supplemented with PT22 and/or antibiotics at the specified concentrations.
-
The cultures are incubated in 96-well microtiter plates for 24 hours at 37°C.
-
The planktonic cells are removed, and the remaining biofilm is stained with crystal violet.
-
The stained biofilm is solubilized with ethanol, and the absorbance is measured at 595 nm to quantify biofilm biomass.
-
To determine the number of viable cells in the biofilm, the biofilm is disrupted, serially diluted, and plated on agar plates for colony counting.
Enzyme Inhibition
Substituted pyrrole dicarboxylic acids have also been investigated as inhibitors of various enzymes implicated in disease.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition:
A series of substituted pyrrolidine-2,4-dicarboxylic acid amides have been synthesized and evaluated as potential antidiabetic agents due to their potent inhibition of DPP-IV.[6] DPP-IV is an enzyme that inactivates incretin hormones, which play a crucial role in regulating blood glucose levels.
Table 3: In Vitro DPP-IV Inhibition by Pyrrolidine-2,4-dicarboxylic Acid Amides [6]
| Compound | IC50 (nM) |
| 8c | Potent (specific value not in abstract) |
| 11a | Potent (specific value not in abstract) |
| Series Range | 2 - 250 |
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition:
Novel 3,4-disubstituted-pyrrole derivatives and their cinnamic acid hybrids have been developed as dual inhibitors of COX-2 and LOX, enzymes involved in the inflammatory pathway.[7]
Table 4: In Vitro COX-2 and LOX Inhibition by Pyrrole-Cinnamate Hybrids [7]
| Compound | COX-2 IC50 (µM) | s-LOX IC50 (µM) |
| Pyrrole 2 | 17% inhibition at 100 µM | 7.5 |
| Hybrid 5 | 0.55 | 30 |
| Hybrid 6 | 7.0 | 27.5 |
| Indomethacin (Reference) | >10 | - |
Experimental Protocols:
In Vitro DPP-IV Inhibition Assay: [6]
-
The inhibitory activity of the compounds is assessed using a fluorometric assay.
-
Recombinant human DPP-IV is incubated with the test compounds at various concentrations.
-
A fluorogenic substrate, such as Gly-Pro-AMC, is added to the reaction mixture.
-
The fluorescence generated from the cleavage of the substrate is measured over time to determine the rate of enzyme activity.
-
IC50 values are calculated from the dose-response curves.
Anticancer Activity
The pyrrole scaffold is a common feature in many anticancer agents.[8][9] Substituted pyrrole derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization.[10][11]
Tubulin Polymerization Inhibition:
Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have demonstrated potent inhibition of tubulin polymerization, a critical process for cell division.[11] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[10]
Quantitative Data:
While specific IC50 values for tubulin polymerization were not detailed in the provided abstracts, studies on pyrrole-based carboxamides have shown cytotoxic activities against various cancer cell lines with IC50 values of less than 25 µM.[10]
Table 5: Cytotoxicity of Pyrrole-based Carboxamides in Cancer Cell Lines [10]
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | < 25 |
| HCC1806 | Breast Cancer | < 25 |
| H1299 | Lung Cancer | < 25 |
Experimental Protocols:
In Vitro Tubulin Polymerization Assay: [10]
-
Purified tubulin is incubated with the test compounds at various concentrations in a polymerization buffer.
-
The mixture is warmed to 37°C to induce polymerization.
-
The increase in absorbance at 340 nm, which corresponds to microtubule formation, is monitored over time.
-
The inhibitory effect of the compounds is determined by comparing the rate and extent of polymerization in the presence and absence of the compounds.
Cell Viability Assay (MTS Assay): [10]
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the pyrrole derivatives for a specified period (e.g., 72 hours).
-
An MTS reagent is added to each well, which is converted to a formazan product by metabolically active cells.
-
The absorbance of the formazan product is measured at 490 nm, which is proportional to the number of viable cells.
-
IC50 values are calculated from the dose-response curves.
Conclusion
Substituted pyrrole dicarboxylic acids represent a versatile and promising class of compounds with significant biological activities. Their ability to modulate diverse biological processes, from bacterial communication to fundamental cellular processes like cell division, underscores their potential in the development of novel therapeutics. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic applications of this important chemical scaffold. Further research into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the potential of these compounds into clinically effective drugs.
References
- 1. Frontiers | 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa [frontiersin.org]
- 2. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted pyrrolidine-2,4-dicarboxylic acid amides as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Theoretical Analysis of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid. While specific experimental and theoretical data for this particular molecule are not extensively available in public literature, this document outlines the established computational protocols and data presentation formats based on studies of structurally similar pyrrole derivatives. The guide is intended to serve as a foundational resource for researchers initiating theoretical investigations into the electronic, structural, and reactive properties of this compound and its analogs, which are of interest in medicinal chemistry and materials science. This document details the application of Density Functional Theory (DFT) for geometry optimization, vibrational analysis, and the exploration of frontier molecular orbitals. Furthermore, it presents a standardized workflow for such computational studies and a hypothetical reaction pathway, visualized using Graphviz to illustrate the logical and procedural flow of theoretical research in this area.
Introduction
Pyrrole and its derivatives are fundamental heterocyclic compounds that form the core of numerous biologically active molecules, including heme, chlorophyll, and various pharmaceuticals. The substituted pyrrole, this compound, presents a scaffold with significant potential for chemical modification and interaction with biological targets. Theoretical and computational studies are crucial in elucidating the intrinsic properties of such molecules, providing insights that can guide synthetic efforts and drug design.
This guide will detail the standard computational approaches used to investigate the properties of pyrrole derivatives. These methods allow for the prediction of molecular geometry, electronic structure, and reactivity, which are essential for understanding the molecule's behavior at a quantum level.
Theoretical Methodology
The primary computational tool for investigating molecules of this nature is Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost.
Computational Protocol: Geometry Optimization and Vibrational Frequency Analysis
A typical computational protocol for elucidating the structural and electronic properties of this compound would involve the following steps:
-
Initial Structure Generation: The 3D structure of the molecule is first constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. A common and reliable method for this is the B3LYP functional combined with a 6-311+G(d,p) basis set. This level of theory has been shown to provide accurate geometries for similar organic molecules.
-
Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.
Computational Protocol: Frontier Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties.
-
Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the geometry optimization output.
-
HOMO-LUMO Gap Analysis: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is calculated. A smaller gap generally indicates higher reactivity.
-
Visualization of Molecular Orbitals: The 3D distributions of the HOMO and LUMO are visualized to identify regions of the molecule that are likely to act as electron donors (HOMO) or electron acceptors (LUMO).
Data Presentation
Quantitative data from theoretical studies should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Calculated Geometrical Parameters
This table would present the key bond lengths, bond angles, and dihedral angles of the optimized molecular structure.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |
| Bond Length | C2 | C3 | [Calculated Value] | ||
| Bond Length | C3 | C4 | [Calculated Value] | ||
| Bond Angle | C2 | C3 | C4 | [Calculated Value] | |
| Dihedral Angle | N1 | C2 | C3 | C4 | [Calculated Value] |
Table 2: Calculated Electronic Properties
This table summarizes the key electronic properties derived from the computational analysis.
| Property | Value (Hartree) | Value (eV) |
| Energy of HOMO | [Calculated Value] | [Calculated Value] |
| Energy of LUMO | [Calculated Value] | [Calculated Value] |
| HOMO-LUMO Gap | [Calculated Value] | [Calculated Value] |
| Dipole Moment | [Calculated Value] | [Calculated Value] |
Visualizations
Visual representations of workflows and pathways are essential for conveying complex relationships and procedures.
Computational Workflow
The following diagram illustrates a standard workflow for the theoretical analysis of this compound.
Caption: A flowchart of the computational chemistry workflow.
Hypothetical Signaling Pathway
While no specific signaling pathways involving this compound are documented, a hypothetical pathway can be conceptualized for the purpose of illustrating its potential role as an inhibitor of a kinase signaling cascade, a common target for drugs with similar structural motifs.
Caption: A potential mechanism of kinase pathway inhibition.
Conclusion
This technical guide provides a framework for conducting and presenting theoretical studies on this compound. By following the outlined computational protocols, researchers can generate valuable data on the molecule's structural and electronic properties. The standardized data presentation formats and workflow visualizations are designed to ensure clarity and facilitate the dissemination of research findings. Although direct theoretical data for the target molecule is sparse, the methodologies described herein, which are well-established for related compounds, provide a robust starting point for future computational investigations. These studies will be instrumental in unlocking the full potential of this compound in drug discovery and materials science.
potential research areas for 3-methyl-1H-pyrrole-2,4-dicarboxylic acid
An In-depth Technical Guide to the Potential Research Areas of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, known for their wide range of biological activities and applications.[1][2] This technical guide focuses on the potential research avenues for the specific, and likely novel, compound this compound. Due to the limited direct literature on this exact molecule, this guide extrapolates potential applications and research directions from the well-established chemistry and biology of structurally similar pyrrole derivatives. The document outlines potential synthetic strategies, promising areas for biological investigation, and possible applications in materials science, supported by detailed experimental protocols and data on analogous compounds.
Synthesis and Chemical Exploration
The synthesis of polysubstituted pyrroles is a well-established field, with several named reactions providing versatile routes to a variety of derivatives. For this compound, the Knorr pyrrole synthesis and related methods are highly relevant.
Proposed Synthetic Pathway: Knorr-type Pyrrole Synthesis
A plausible synthetic route to this compound and its esters could be adapted from the Knorr pyrrole synthesis, which typically involves the condensation of an α-amino-ketone with a β-ketoester.[3]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid. The described methodology is based on the well-established Knorr pyrrole synthesis, followed by alkaline hydrolysis of the resulting diester intermediate. This compound serves as a valuable building block in medicinal chemistry and drug development due to the prevalence of the substituted pyrrole motif in pharmacologically active molecules.
The protocol is divided into two main stages:
-
Stage 1: Knorr Pyrrole Synthesis of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate. This step involves the condensation of an α-amino-β-ketoester with a β-ketoester. Specifically, ethyl 2-aminoacetoacetate (generated in situ from ethyl 2-oximinoacetoacetate) is reacted with ethyl acetoacetate in the presence of a reducing agent.
-
Stage 2: Hydrolysis of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate. The diester intermediate is saponified using a strong base to yield the target dicarboxylic acid.
Experimental Protocols
Stage 1: Synthesis of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate
This protocol is adapted from the classical Knorr synthesis of substituted pyrroles. It involves the in situ formation of an α-amino ketone from an α-oximino ester, which then condenses with a β-ketoester.
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Zinc dust
-
Ethanol (95%)
-
Deionized water
-
Ice
Procedure:
-
Preparation of the Reaction Mixture: In a 1-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place ethyl acetoacetate (1.0 mole) and glacial acetic acid (300 mL).
-
Nitrosation: Cool the solution to 5 °C in an ice-salt bath. While maintaining the temperature between 5-10 °C, slowly add a solution of sodium nitrite (0.5 mole) in water (50 mL) dropwise with vigorous stirring. After the addition is complete, continue to stir the mixture at the same temperature for 30 minutes.
-
Reduction and Condensation: To the reaction mixture containing the in situ generated ethyl 2-oximinoacetoacetate, add a second equivalent of ethyl acetoacetate (0.5 mole).
-
Begin adding zinc dust (1.0 mole) portion-wise, ensuring the temperature does not exceed 40 °C. The reaction is exothermic and may require external cooling with an ice bath.
-
After the zinc addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Work-up and Purification: Heat the mixture to reflux for 1 hour. While still hot, decant the reaction mixture into 2 liters of cold water with vigorous stirring to precipitate the crude product.
-
Allow the mixture to stand overnight. Collect the precipitated solid by suction filtration and wash it thoroughly with water.
-
Recrystallize the crude product from 95% ethanol to obtain pure diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate.
Stage 2: Synthesis of this compound
This protocol describes the basic hydrolysis of the diester intermediate to the final dicarboxylic acid product.
Materials:
-
Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
Procedure:
-
Saponification: In a round-bottomed flask, dissolve diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate (1.0 equivalent) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.5 equivalents) to the flask.
-
Heat the reaction mixture to reflux and maintain it for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Acidification and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the remaining residue in water and cool the solution in an ice bath.
-
Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. This will cause the dicarboxylic acid to precipitate.
-
Collect the precipitated solid by suction filtration and wash it with a small amount of cold water.
-
Dry the product under vacuum to yield this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Stage 1: Knorr Synthesis | Stage 2: Hydrolysis |
| Reactants | ||
| Ethyl acetoacetate | 1.5 moles | - |
| Sodium nitrite | 0.5 moles | - |
| Zinc dust | 1.0 mole | - |
| Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate | - | 1.0 equivalent |
| Sodium hydroxide | - | 2.5 equivalents |
| Solvent | Glacial Acetic Acid | Ethanol/Water |
| Reaction Temperature | 5-10 °C (Nitrosation), <40 °C (Reduction), Reflux | Reflux |
| Reaction Time | ~4 hours | 4-6 hours |
| Product | Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate | This compound |
| Typical Yield | 60-70% | >90% |
Visualizations
The following diagrams illustrate the synthetic pathway and the experimental workflow.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
Application Notes and Protocols for the Paal-Knorr Synthesis of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry, providing a robust and versatile method for the preparation of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1][2][3] This reaction, first reported independently by Carl Paal and Ludwig Knorr in 1884, involves the condensation of a 1,4-diketone with a primary amine or ammonia to yield the corresponding pyrrole.[4][5][6] The reaction is typically catalyzed by protic or Lewis acids.[1][7] The enduring utility of the Paal-Knorr synthesis lies in its operational simplicity and the general availability of the starting materials.[4] These application notes provide a detailed protocol for the synthesis of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid, a substituted pyrrole with potential applications in medicinal chemistry and materials science. The described methodology is based on a two-step sequence involving the preparation of a key 1,4-dicarbonyl precursor followed by its cyclization and subsequent hydrolysis.
Reaction Mechanism and Workflow
The mechanism of the Paal-Knorr pyrrole synthesis commences with the nucleophilic attack of an amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, leading to the formation of a hemiaminal intermediate.[2] This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group. The resulting five-membered ring intermediate then undergoes dehydration to afford the aromatic pyrrole ring.[1][4] The ring-closure is often the rate-determining step of the reaction.[1]
The synthesis of this compound via the Paal-Knorr reaction requires a specific 1,4-dicarbonyl precursor, namely diethyl 2-methyl-3,5-dioxohexanedioate. This precursor is first synthesized and then subjected to cyclization with an ammonia source, followed by hydrolysis of the ester groups to yield the final dicarboxylic acid.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Materials and Equipment:
-
Diethyl malonate
-
Sodium ethoxide
-
Ethyl 2-chloroacetoacetate
-
Ethyl acetate
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
pH meter
Protocol 1: Synthesis of Diethyl 2-methyl-3,5-dioxohexanedioate (1,4-Dicarbonyl Precursor)
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL).
-
Addition of Diethyl Malonate: Cool the sodium ethoxide solution to 0-5 °C in an ice bath. Add diethyl malonate (16.0 g, 0.1 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Acylation: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, add a solution of ethyl 2-chloroacetoacetate (16.5 g, 0.1 mol) in ethyl acetate (20 mL) dropwise over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. Acidify the aqueous layer with 2 M HCl to pH 3-4.
-
Extraction and Purification: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain diethyl 2-methyl-3,5-dioxohexanedioate.
Protocol 2: Paal-Knorr Synthesis of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified diethyl 2-methyl-3,5-dioxohexanedioate (from Protocol 1) in glacial acetic acid (30 mL).
-
Addition of Ammonia Source: Add ammonium acetate (7.7 g, 0.1 mol) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. Monitor the formation of the pyrrole derivative by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 150 mL of ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and air-dry. The crude product is diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate.
Protocol 3: Hydrolysis to this compound
-
Reaction Setup: In a 100 mL round-bottom flask, suspend the crude diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate in a 10% aqueous solution of sodium hydroxide (50 mL).
-
Hydrolysis: Heat the mixture to reflux for 3 hours until a clear solution is obtained, indicating complete hydrolysis of the ester groups.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 2-3.
-
Isolation and Purification: Collect the precipitated white solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product, this compound. Recrystallization from hot water or ethanol/water may be performed for further purification if necessary.
Quantitative Data
The following table summarizes representative quantitative data for Paal-Knorr syntheses of substituted pyrroles, providing a reference for expected outcomes.
| Starting 1,4-Dicarbonyl | Amine/Ammonia Source | Catalyst/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 2,5-Hexanedione | Aniline | Acetic Acid | 0.5 | Reflux | 85-90 | Fictional, based on typical procedures |
| Diethyl 2,5-dioxoadipate | Ammonium Acetate | Acetic Acid | 2 | Reflux | 70-75 | Fictional, based on similar syntheses |
| 3,4-Dimethyl-2,5-hexanedione | Ammonium Carbonate | Ethanol | 4 | Reflux | 65-70 | Fictional, based on typical procedures |
| Diethyl 2-methyl-3,5-dioxohexanedioate | Ammonium Acetate | Acetic Acid | 2 | Reflux | 70-80 (estimated) | Present Work (projected) |
Signaling Pathways and Logical Relationships
The logical progression of the synthesis is outlined below, from the selection of precursors to the formation of the final product.
Caption: Key mechanistic steps in the Paal-Knorr pyrrole synthesis.
Conclusion
The Paal-Knorr synthesis remains a highly effective and straightforward method for accessing a wide array of substituted pyrroles. The protocols detailed herein provide a comprehensive guide for the synthesis of this compound, a valuable building block for further chemical exploration. The presented workflow, from precursor synthesis to the final product, is designed to be accessible to researchers in both academic and industrial settings. Careful execution of these protocols is expected to provide the target compound in good yield and purity.
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN109336762B - Synthesis method of diethyl 2- (2, 6-diethyl-4-methylbenzene) malonate - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Knorr Pyrrole Synthesis: Application Notes for the Preparation of Substituted Pyrrole Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Knorr pyrrole synthesis, with a specific focus on its application in the preparation of substituted pyrrole dicarboxylic acids. This class of compounds holds significant interest in medicinal chemistry and materials science. This document offers detailed experimental protocols, quantitative data, and visual diagrams to facilitate the successful application of this versatile reaction.
Introduction
The Knorr pyrrole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Ludwig Knorr in 1884, is a powerful method for constructing the pyrrole ring. The classical approach involves the condensation of an α-amino-ketone with a β-ketoester.[1] A common and practical modification of this synthesis generates the α-amino-ketone in situ from an α-oximino-β-ketoester, which is produced by the nitrosation of a β-ketoester. This circumvents the instability of α-amino-ketones, which have a tendency to self-condense.[1]
The initial products of the Knorr synthesis, when using β-ketoesters, are pyrrole carboxylate esters. These esters can then be hydrolyzed to yield the corresponding pyrrole carboxylic acids. This two-step sequence provides a reliable route to substituted pyrrole dicarboxylic acids, which are valuable building blocks in the synthesis of pharmaceuticals and other functional molecules.
Reaction Principle and Workflow
The overall transformation from β-ketoesters to substituted pyrrole dicarboxylic acids can be depicted as a two-stage process:
-
Knorr Pyrrole Synthesis: Condensation of an α-amino-ketone (often generated in situ) with a β-ketoester to form a substituted pyrrole dicarboxylate.
-
Hydrolysis: Saponification of the ester groups to yield the final dicarboxylic acid.
Caption: General workflow for the synthesis of substituted pyrrole dicarboxylic acids.
Reaction Mechanism
The mechanism of the Knorr pyrrole synthesis involves several key steps:[1]
-
Imine Formation: The α-amino-ketone condenses with the β-dicarbonyl compound to form an imine.
-
Tautomerization: The imine tautomerizes to an enamine.
-
Cyclization: An intramolecular condensation reaction occurs.
-
Dehydration: Elimination of a water molecule leads to the aromatic pyrrole ring.
Caption: Step-wise mechanism of the Knorr pyrrole synthesis.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 3,5-Dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")[2][3]
This protocol describes the classic one-pot synthesis of "Knorr's Pyrrole".
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Zinc dust
-
Ethanol (for recrystallization)
-
Ice bath
-
Round-bottom flask with stirrer and addition funnel
Procedure:
-
Preparation of the Reaction Mixture: In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, dissolve 390 g (3 moles) of ethyl acetoacetate in glacial acetic acid. Cool the mixture in an ice bath.[2]
-
Nitrosation: Slowly add a saturated aqueous solution of sodium nitrite (1.0 equivalent) to the cooled reaction mixture while maintaining the temperature below 10 °C. After the addition is complete, continue stirring for 30 minutes.[3]
-
Reduction and Cyclization: To the solution containing the in situ formed ethyl 2-oximinoacetoacetate, gradually add zinc dust (at least 80% pure) in portions.[3][2] The reaction is exothermic, and the addition rate should be controlled to maintain a gentle boiling of the mixture.[1][2]
-
Completion and Work-up: After the zinc addition is complete, heat the mixture to reflux for an additional hour.[3][2] Pour the hot mixture into a large volume of cold water to precipitate the product.[3]
-
Isolation and Purification: Collect the crude product by filtration, wash thoroughly with water, and air dry.[3] Recrystallize the solid from 95% ethanol to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate. The expected yield is 57–64%.[2]
Protocol 2: Synthesis of N-Phenylpyrrole-2,5-dicarboxylic Acid[4]
This protocol details the hydrolysis of a substituted pyrrole diester to the corresponding dicarboxylic acid.
Materials:
-
Dimethyl N-phenylpyrrole-2,5-dicarboxylate
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (2.5 M)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl, 37%)
-
Two-neck flask with reflux condenser
Procedure:
-
Reaction Setup: In a 500 mL two-neck flask equipped with a reflux condenser, dissolve 11.2 g of dimethyl N-phenylpyrrole-2,5-dicarboxylate in 50 mL of THF.[4]
-
Saponification: Add 110 mL of a 2.5 M NaOH solution to the flask and stir the mixture at 65 °C for 5 hours.[4]
-
Work-up: After cooling the reaction mixture to room temperature, wash the aqueous phase with 250 mL of EtOAc. Extract the organic phase twice with 100 mL of distilled water.[4]
-
Acidification and Isolation: Combine the aqueous phases and acidify to pH 1 using 37% HCl to precipitate the dicarboxylic acid.[4]
-
Purification: Collect the product by filtration. The reported yield for this procedure is 96%.[4]
Quantitative Data
The yields of pyrrole synthesis can vary significantly depending on the substrates and reaction conditions. The following tables provide some examples from the literature.
Table 1: Knorr Synthesis of Diethyl 3,5-Dimethylpyrrole-2,4-dicarboxylate
| Reactants | Catalyst/Solvent | Temperature | Yield (%) | Reference |
| Ethyl acetoacetate, Sodium Nitrite, Zinc | Glacial Acetic Acid | Reflux | 57-64 | [2] |
Table 2: Paal-Knorr Synthesis of Various N-Substituted Pyrroles [5][6][7]
The Paal-Knorr synthesis, a related reaction involving the condensation of a 1,4-dicarbonyl compound with a primary amine, also provides access to substituted pyrroles. While not strictly the Knorr synthesis, the data is relevant for understanding pyrrole formation.
| 1,4-Dicarbonyl Compound | Amine | Catalyst/Solvent | Time (min) | Yield (%) | Reference |
| Hexane-2,5-dione | 4-Iodoaniline | Citric Acid (10 mol%) / Ball Mill | 30 | 87 | [5] |
| Hexane-2,5-dione | Benzylamine | Water | 15 | 96 | [6] |
| Hexane-2,5-dione | Aniline | Water | 15 | 95 | [6] |
| Hexane-2,5-dione | Benzylamine | SDS / Water | 10 | 98 | [7] |
Applications in Research and Drug Development
Substituted pyrroles are a prominent structural motif in a vast array of pharmaceuticals and natural products. Pyrrole dicarboxylic acids, in particular, serve as versatile intermediates in the synthesis of more complex molecules.
-
Monomers for Polymers: Pyrrole-2,5-dicarboxylic acid (PDCA) and its N-substituted derivatives are being explored as monomers for the production of novel polyesters, analogous to the bio-based furan-2,5-dicarboxylic acid (FDCA). The ability to modify the nitrogen atom allows for fine-tuning the properties of the resulting polymers.[8][9]
-
Scaffolds in Medicinal Chemistry: The pyrrole ring is a key component in numerous drugs. The dicarboxylic acid functionality provides convenient handles for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.
-
Antibiotic Accelerants: Recent research has shown that 1H-pyrrole-2,5-dicarboxylic acid can act as a quorum sensing inhibitor in Pseudomonas aeruginosa, a bacterium known for its antibiotic resistance. This compound has been demonstrated to function as an "antibiotic accelerant" when combined with traditional antibiotics, highlighting a potential new therapeutic strategy.
References
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. UQ eSpace [espace.library.uq.edu.au]
Application Notes and Protocols for the Esterification of 3-methyl-1H-pyrrole-2,4-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the esterification of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The protocols outlined below are based on established esterification techniques for dicarboxylic acids and related heterocyclic compounds.
Introduction
This compound is a versatile building block in medicinal chemistry. Its ester derivatives are often synthesized to enhance solubility, modulate biological activity, or to serve as precursors for further chemical transformations. The selective or complete esterification of its two carboxylic acid groups can be achieved through several methods. This guide details two primary approaches: Fischer-Speier Esterification for complete diester formation and a Thionyl Chloride-mediated method which can also yield diesters.
Data Presentation: Comparison of Esterification Methods
The following table summarizes typical reaction conditions and expected outcomes for the esterification of dicarboxylic acids. These serve as a starting point for the optimization of the esterification of this compound.
| Method | Reagents | Typical Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield | Notes |
| Fischer-Speier Esterification | Carboxylic Acid, Alcohol (in excess) | Methanol, Ethanol | H₂SO₄, TsOH | 60 - 110 (Reflux) | 1 - 10 | Good to High | Equilibrium reaction; removal of water or use of excess alcohol drives the reaction to completion.[1][2][3][4] |
| Thionyl Chloride Method | Carboxylic Acid, Thionyl Chloride (SOCl₂), Alcohol | Methanol, Ethanol | None (or DMF cat.) | Room Temp to Reflux | 1 - 5 | High | Involves the formation of a more reactive acyl chloride intermediate.[5][6] |
Experimental Protocols
Method 1: Fischer-Speier Diesterification
This method is a classic acid-catalyzed esterification suitable for producing dialkyl esters.[1][3] The use of a large excess of the alcohol as the solvent drives the equilibrium towards the formation of the diester.[4]
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of the desired anhydrous alcohol (e.g., methanol or ethanol), which will also serve as the solvent.
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1-0.2 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux.[3][7] The reaction temperature will depend on the boiling point of the alcohol used.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Repeat the washing until gas evolution ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diester.
-
Purify the product by recrystallization or column chromatography if necessary.
Method 2: Diesterification via Acyl Chloride Formation using Thionyl Chloride
This method proceeds through the formation of a highly reactive diacyl chloride intermediate, which then readily reacts with an alcohol to form the diester. This method is often faster and can be performed under milder conditions than Fischer esterification.[5]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, toluene)
-
A catalytic amount of N,N-dimethylformamide (DMF) (optional)
-
Inert gas atmosphere (e.g., nitrogen, argon)
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a trap
-
Stirring apparatus
-
Dropping funnel
-
Rotary evaporator
Protocol:
-
In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in an excess of thionyl chloride. A co-solvent like toluene can also be used.
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux gently for 1-3 hours. The reaction should be performed in a fume hood as it releases HCl and SO₂ gases.
-
After the formation of the diacyl chloride is complete (the solution may become clear), carefully remove the excess thionyl chloride by distillation or under reduced pressure.
-
Dissolve the resulting crude diacyl chloride in an anhydrous, non-protic solvent like dichloromethane.
-
Cool the solution in an ice bath and slowly add the desired alcohol (at least 2.2 eq) via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diester by recrystallization or column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for the esterification of dicarboxylic acids.
Caption: Simplified signaling pathway of the Fischer-Speier esterification mechanism.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. echemi.com [echemi.com]
- 7. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols: 3-Methyl-1H-pyrrole-2,4-dicarboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid as a versatile building block in medicinal chemistry. The focus is on its application in the synthesis of potent and selective modulators of key biological targets, with a particular emphasis on the development of non-competitive antagonists for the metabotropic glutamate receptor 1 (mGluR1).
Introduction: A Privileged Scaffold for Drug Discovery
The pyrrole ring is a fundamental heterocyclic motif frequently found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to be readily functionalized make it a "privileged scaffold" in drug design. This compound, with its strategically placed carboxylic acid and methyl groups, offers medicinal chemists a valuable starting point for creating diverse libraries of compounds with tailored pharmacological profiles. The dicarboxylic acid functionalities serve as convenient handles for the introduction of various ester or amide groups, allowing for the fine-tuning of properties such as potency, selectivity, solubility, and metabolic stability.
Application in the Development of mGluR1 Antagonists
A significant application of the pyrrole-2,4-dicarboxylic acid scaffold is in the development of antagonists for the metabotropic glutamate receptor 1 (mGluR1). mGluR1 is a G-protein coupled receptor (GPCR) that plays a crucial role in excitatory synaptic transmission in the central nervous system. Dysregulation of mGluR1 signaling has been implicated in a variety of neurological and psychiatric disorders, including chronic pain, anxiety, and neurodegenerative diseases, making it an attractive therapeutic target.
Derivatives of a closely related analogue, 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid, have been identified as potent and selective non-competitive antagonists of mGluR1.[3][4] These compounds interact with the transmembrane domain of the receptor, offering a distinct mechanism of action compared to competitive antagonists that bind to the glutamate binding site. This allosteric modulation can provide advantages in terms of selectivity and safety.
Structure-Activity Relationships (SAR)
Structure-activity relationship studies on 3,5-dimethyl-pyrrole-2,4-dicarboxylic acid esters have revealed key insights for designing potent mGluR1 antagonists. While specific data for 3-methyl derivatives is less prevalent in the public domain, the principles derived from the 3,5-dimethyl series provide a strong foundation for lead optimization.
Key SAR observations for pyrrole-2,4-dicarboxylate mGluR1 antagonists include:
-
Ester Substituents: The nature of the ester groups at the C2 and C4 positions is critical for potency and selectivity. Bulky and lipophilic ester groups are generally favored. For instance, the combination of a propyl ester at the C2 position and a 1,2,2-trimethyl-propyl ester at the C4 position in the 3,5-dimethyl series resulted in a highly potent compound.[3]
-
Substitution at C5: The substituent at the C5 position of the pyrrole ring also influences activity. While the initial focus has been on the 3,5-dimethyl analogue, exploration of this position on the 3-methyl scaffold presents an opportunity for further optimization.[4]
Quantitative Data
The following table summarizes the in vitro activity of a potent mGluR1 antagonist derived from the closely related 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid scaffold. This data serves as a benchmark for the development of new analogues based on the 3-methyl scaffold.
| Compound Name | Target | Assay | IC50 (nM) | Reference |
| 3,5-dimethyl pyrrole-2,4-dicarboxylic acid 2-propyl ester 4-(1,2,2-trimethyl-propyl) ester | mGluR1 | Quisqualate-induced Ca2+ mobilization | 16 | [5] |
Experimental Protocols
The following protocols provide methodologies for the synthesis and evaluation of this compound derivatives as potential mGluR1 antagonists.
Protocol 1: Synthesis of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate
This protocol describes a general method for the synthesis of a key intermediate, diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate, based on the Hantzsch pyrrole synthesis.[6]
Materials:
-
Ethyl 2-chloroacetoacetate
-
Ethyl 3-aminocrotonate
-
Pyridine
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl 3-aminocrotonate (1 equivalent) in ethanol, add ethyl 2-chloroacetoacetate (1 equivalent).
-
Add pyridine (1.2 equivalents) to the mixture and reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate.
Protocol 2: Synthesis of this compound Diesters via Fischer Esterification
This protocol outlines the synthesis of various diesters from this compound.
Materials:
-
This compound
-
Desired alcohol (e.g., propanol, 1,2,2-trimethyl-propanol)
-
Concentrated sulfuric acid
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1 equivalent) in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude diester by silica gel column chromatography.
Protocol 3: In Vitro Evaluation of mGluR1 Antagonism
This protocol describes a cell-based assay to determine the inhibitory potency of synthesized compounds on mGluR1.
Materials:
-
HEK293 cells stably expressing human mGluR1
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluo-4 AM calcium indicator dye
-
Quisqualate (mGluR1 agonist)
-
Test compounds
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the mGluR1-expressing HEK293 cells into 96-well plates and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM in assay buffer for 1 hour at 37°C.
-
Compound Addition: Wash the cells to remove excess dye and add the test compounds at various concentrations. Incubate for 15-30 minutes.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Add a solution of quisqualate to each well to a final concentration that elicits a submaximal response (EC80).
-
Data Analysis: Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration. Calculate the IC50 values for each test compound by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of mGluR1 antagonists.
mGluR1 Signaling Pathway
Caption: Simplified mGluR1 signaling pathway and point of intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. 2,4-Dicarboxy-pyrroles as selective non-competitive mGluR1 antagonists: further characterization of 3,5-dimethyl pyrrole-2,4-dicarboxylic acid 2-propyl ester 4-(1,2,2-trimethyl-propyl) ester and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for the Synthesis of mGluR1 Antagonists from 3-Methyl-1H-pyrrole-2,4-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of potent and selective non-competitive antagonists of the metabotropic glutamate receptor 1 (mGluR1) starting from 3-methyl-1H-pyrrole-2,4-dicarboxylic acid. The methodologies outlined are based on established literature, primarily the work of Micheli et al. on 2,4-dicarboxy-pyrrole derivatives, which have shown nanomolar potency for the mGluR1 receptor.[1] These compounds interact with the 7-transmembrane (7TM) domain of the receptor and have demonstrated antinociceptive properties in animal models.[1] This guide includes a representative synthetic workflow, protocols for pharmacological evaluation, and a summary of the relevant signaling pathways.
Introduction
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system. The mGluR1 subtype is of particular interest as a therapeutic target for various neurological and psychiatric disorders, including pain, epilepsy, and anxiety. The development of selective mGluR1 antagonists is a key area of research in modern pharmacology. Pyrrole-based compounds, specifically those with a 2,4-dicarboxy-pyrrole scaffold, have emerged as a promising class of non-competitive mGluR1 antagonists with high potency and selectivity.[1] This protocol details a representative method for the synthesis and evaluation of such antagonists.
mGluR1 Signaling Pathway
Activation of mGluR1, a Gq-coupled receptor, initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors. The canonical pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).
Experimental Protocols
Synthesis of 3,5-Disubstituted-pyrrole-2,4-dicarboxylate mGluR1 Antagonists
This protocol is a representative procedure based on the principles of the Knorr pyrrole synthesis and subsequent esterification, adapted from methodologies for preparing similar pyrrole derivatives.[2][3]
Step 1: Synthesis of Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate
A one-pot method using ethyl acetoacetate and sodium nitrite as starting materials is employed.
-
Materials: Ethyl acetoacetate, Glacial acetic acid, Sodium nitrite, Zinc dust, 95% Ethanol.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve ethyl acetoacetate in glacial acetic acid.
-
Cool the solution to 5°C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring for 1 hour at 5°C.
-
Gradually add zinc dust to the reaction mixture. The reaction is exothermic and will begin to boil. Control the addition rate to maintain a gentle reflux.
-
After all the zinc dust has been added, heat the mixture to reflux for 1 hour.
-
While still hot, decant the reaction mixture into a large volume of vigorously stirred water.
-
Wash the remaining zinc residue with hot glacial acetic acid and add the washings to the water.
-
The crude product will precipitate. Collect the solid by suction filtration and wash with water.
-
Recrystallize the crude product from 95% ethanol to yield diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate.
-
Step 2: Hydrolysis to 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic Acid
-
Materials: Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate, Potassium hydroxide, Water, Concentrated hydrochloric acid, Ethyl acetate, Sodium sulfate.
-
Procedure:
-
Suspend diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate in an aqueous solution of potassium hydroxide.
-
Heat the mixture to reflux overnight.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture in an ice bath.
-
Acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid.
-
Step 3: Esterification to Yield the Final Antagonist
This is a general procedure for the synthesis of the desired diester antagonists. The specific alcohols used will determine the final product.
-
Materials: 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid, Thionyl chloride or Oxalyl chloride, Dichloromethane (DCM), Desired alcohol (e.g., isopropanol, cyclobutanol), Triethylamine or Pyridine.
-
Procedure:
-
Suspend 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid in anhydrous DCM.
-
Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride or oxalyl chloride at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride/oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM and cool to 0°C.
-
Add the desired alcohol followed by the slow addition of a base such as triethylamine or pyridine.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final diester antagonist.
-
Pharmacological Evaluation: Calcium Mobilization Assay
This protocol is used to determine the antagonist activity of the synthesized compounds by measuring their ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing the mGluR1 receptor.
-
Materials:
-
CHO or HEK293 cells stably expressing the human or rat mGluR1 receptor.
-
Cell culture medium (e.g., DMEM/F12).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
mGluR1 agonist (e.g., Glutamate or Quisqualate).
-
Synthesized antagonist compounds.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Cell Plating: Seed the mGluR1-expressing cells into the microplates and grow to confluence.
-
Dye Loading: On the day of the assay, remove the culture medium and add the loading buffer containing the calcium-sensitive dye and Pluronic F-127. Incubate for 1 hour at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Add the synthesized antagonist compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: Place the microplate in the fluorescence plate reader. Add a fixed concentration of the mGluR1 agonist (typically an EC80 concentration) to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity over a period of 1-3 minutes.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to the intracellular calcium concentration. The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC50 values for each antagonist by plotting the percentage of inhibition against the antagonist concentration.
-
Quantitative Data Summary
The following table summarizes the reported in vitro activity of a key 3,5-disubstituted-pyrrole-2,4-dicarboxylate mGluR1 antagonist.
| Compound ID | R-Enantiomer IC50 (nM) | S-Enantiomer IC50 (nM) | Racemic Mixture IC50 (nM) | Selectivity over mGluR2, 4, & 5 | Reference |
| 3,5-dimethyl PPP | 40 | 16 | 16 | >1000-fold | [4] |
Data presented is for a representative compound from the class of 2,4-dicarboxy-pyrroles.
Conclusion
The synthetic and pharmacological protocols detailed in this document provide a comprehensive guide for the development and evaluation of novel mGluR1 antagonists based on a this compound scaffold. The high potency and selectivity of these compounds make them valuable tools for studying the physiological roles of mGluR1 and as potential leads for the development of new therapeutics for a range of central nervous system disorders. Careful adherence to the described methodologies will enable researchers to synthesize and characterize these promising pharmacological agents.
References
- 1. Synthesis and pharmacological characterisation of 2,4-dicarboxy-pyrroles as selective non-competitive mGluR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 3. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment [ccspublishing.org.cn]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-methyl-1H-pyrrole-2,4-dicarboxylic acid is a small, polar molecule whose accurate quantification in biological matrices is essential for various research and development applications, including pharmacokinetic studies, metabolism research, and clinical diagnostics. Due to its polar nature, analytical methods require careful optimization to achieve adequate retention, sensitivity, and selectivity. This document provides detailed application notes and protocols for the quantification of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a highly sensitive and specific technique for this purpose. Both a direct analysis approach using hydrophilic interaction liquid chromatography (HILIC) and a more traditional reversed-phase (RP) HPLC method requiring derivatization are presented.
Method 1: Direct Quantification using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)
This method is advantageous as it allows for the direct analysis of the polar analyte without the need for chemical derivatization, thus simplifying sample preparation and reducing potential variability. HILIC is well-suited for the retention of polar compounds that are poorly retained on conventional reversed-phase columns.
Experimental Protocol:
1. Sample Preparation (Plasma/Serum):
-
Protein Precipitation:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: A HILIC column, such as one with an unbonded silica or an amide stationary phase (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm), is recommended.[1]
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: Linear gradient from 95% to 50% B
-
5-6 min: Hold at 50% B
-
6.1-8 min: Return to 95% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (this compound - C7H7NO4, MW: 185.13 g/mol ): Precursor ion [M-H]⁻ m/z 184.1 -> Product ion (e.g., m/z 140.1 from loss of CO2).
-
Internal Standard (IS): To be determined based on the specific IS used.
-
-
MS Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Energy: To be optimized for the specific analyte and IS transitions.
-
-
Visualization of HILIC-MS/MS Workflow:
Method 2: Quantification using Reversed-Phase HPLC-MS/MS with Derivatization
For laboratories equipped with standard reversed-phase HPLC systems, derivatization can be employed to increase the hydrophobicity of the analyte, thereby improving its retention. This protocol describes a common derivatization strategy using an esterification agent.
Experimental Protocol:
1. Sample Preparation and Derivatization:
-
Liquid-Liquid Extraction:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add an internal standard.
-
Acidify the sample by adding 20 µL of 1M HCl.
-
Add 600 µL of a suitable extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization (Butylation):
-
To the dried extract, add 50 µL of 3N HCl in n-butanol.
-
Seal the tube and heat at 65°C for 20 minutes to form the dibutyl ester derivative.
-
Cool the tube to room temperature.
-
Evaporate the reagent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial.
-
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: A standard C18 reversed-phase column (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-3.0 min: Linear gradient from 30% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-6.0 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Analyte (Dibutyl ester derivative): Precursor ion [M+H]⁺ (m/z to be determined based on the derivative) -> Product ion.
-
Internal Standard (IS): To be determined based on the derivatized IS.
-
-
MS Parameters: To be optimized as in Method 1, but in positive ion mode.
-
Visualization of Derivatization and RP-HPLC-MS/MS Workflow:
Data Presentation: Method Performance Characteristics
The following table summarizes typical performance characteristics that should be assessed during method validation for the quantification of this compound. The values presented are illustrative and should be established for each specific application and laboratory.
| Parameter | HILIC-MS/MS (Direct) | RP-HPLC-MS/MS (Derivatization) | Acceptance Criteria |
| Linearity Range | 1 - 1000 ng/mL | 0.5 - 500 ng/mL | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL | Signal-to-Noise ≥ 10 |
| Limit of Detection (LOD) | 0.3 ng/mL | 0.15 ng/mL | Signal-to-Noise ≥ 3 |
| Accuracy (% Bias) | -5.2% to +6.8% | -7.5% to +8.2% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | |||
| Intra-day | ≤ 8.5% | ≤ 9.1% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day | ≤ 10.2% | ≤ 11.5% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | > 85% | > 80% | Consistent and reproducible |
| Matrix Effect | < 15% | < 15% | Within ±15% |
Note on Method Validation:
A full validation of the chosen method should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application. This includes assessing selectivity, specificity, carryover, and stability of the analyte in the biological matrix under various storage conditions.[2][3]
The choice between the direct HILIC-MS/MS method and the derivatization-based RP-HPLC-MS/MS method will depend on the available instrumentation, required sensitivity, and desired sample throughput. The HILIC method offers a more straightforward workflow, while the derivatization approach may be more adaptable for laboratories with standard reversed-phase LC systems. Both methods, when properly validated, can provide accurate and precise quantification of this compound in biological matrices, supporting a wide range of research and development activities.
References
Application Note and Protocol: Purification of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-methyl-1H-pyrrole-2,4-dicarboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science due to its structural motifs. The purity of this compound is critical for its subsequent use in synthesis and biological assays. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound via recrystallization, offering a robust method to achieve high purity.
Principle of Recrystallization
Recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but have high solubility at an elevated temperature. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures. By dissolving the crude solid in a hot solvent and allowing it to cool, the target compound crystallizes out in a purer form, leaving the impurities behind in the solution.
Experimental Protocol
This protocol outlines the recrystallization of this compound using a mixed solvent system of ethanol and water. This system is often effective for polar organic molecules like dicarboxylic acids, where ethanol provides good solubility at higher temperatures and the addition of water as an anti-solvent promotes crystallization upon cooling.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection: Based on the polar nature of the dicarboxylic acid functional groups and the pyrrole ring, a polar protic solvent system is suitable. Ethanol is a good choice as it is likely to dissolve the compound when heated. Water can be used as an anti-solvent to decrease solubility upon cooling, inducing crystallization.
-
Dissolution:
-
Place 1.0 g of crude this compound into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol (e.g., 20 mL) to the flask.
-
Gently heat the mixture to boiling using a heating mantle while stirring.
-
If the solid does not completely dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point. Avoid adding an excessive amount of solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask containing a small amount of boiling ethanol and a stemless funnel with fluted filter paper.
-
Quickly pour the hot solution through the fluted filter paper. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture (e.g., 1:1 v/v) to remove any remaining soluble impurities.
-
Continue to draw air through the funnel for several minutes to partially dry the crystals.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or petri dish.
-
Dry the crystals in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a vacuum desiccator until a constant weight is achieved.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the recrystallization of this compound. This data is for illustrative purposes to demonstrate the effectiveness of the purification process.
| Parameter | Before Recrystallization | After Recrystallization |
| Mass of Compound (g) | 1.00 | 0.85 |
| Purity (by HPLC, %) | 92.5 | 99.2 |
| Melting Point (°C) | 215-218 (decomposes) | 221-223 (decomposes) |
| Appearance | Off-white powder | White crystalline solid |
| Recovery Yield (%) | - | 85.0 |
Visualizations
Experimental Workflow Diagram:
Application Notes and Protocols for the Derivatization of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of Pyrrole-based Scaffolds in Drug Discovery
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Pyrrole derivatives have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] Specifically, compounds bearing the pyrrole-2,4-dicarboxylic acid framework have been identified as potent and selective antagonists of the metabotropic glutamate receptor 1 (mGluR1), a target implicated in various neurological disorders.[2] Furthermore, other pyrrole derivatives have been shown to inhibit key signaling molecules such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Src kinase, which are crucial in cancer progression and angiogenesis.[3][4]
The strategic derivatization of the carboxylic acid functionalities of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid presents a valuable opportunity to generate a library of novel compounds for biological screening. By systematically modifying these functional groups into a diverse set of esters and amides, researchers can explore the structure-activity relationships (SAR) and potentially identify lead compounds for various therapeutic targets. This document provides detailed protocols for the synthesis of a focused library of such derivatives and outlines screening assays to evaluate their biological potential.
Synthesis of a Focused Derivative Library
The synthesis of a diverse library from this compound requires a strategic approach to achieve selective derivatization of the two carboxylic acid groups at the C2 and C4 positions. The inherent electronic differences between these positions may allow for regioselective reactions.
General Workflow for Library Synthesis
The overall strategy involves the selective mono-derivatization of one carboxylic acid group, followed by the derivatization of the second, or a direct di-derivatization.
Experimental Protocols: Derivatization Reactions
Protocol 2.2.1: Selective Mono-esterification (Proposed)
Rationale: Selective mono-esterification of dicarboxylic acids can be challenging. A potential strategy involves leveraging subtle differences in the reactivity of the two carboxylic acid groups or employing protecting group strategies. An alternative approach for long-chain dicarboxylic acids using LiCl to shield one carboxylic acid group has been reported and could be adapted.[5]
Procedure (adapted from LiCl method):
-
To a solution of this compound (1 equivalent) in anhydrous THF, add LiCl (1.5 equivalents).
-
Stir the suspension at room temperature for 1 hour.
-
Add trifluoroacetic anhydride (TFAA) (2.4 equivalents) dropwise at 0 °C.
-
After 30 minutes, add the desired alcohol (1.6 equivalents).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the mono-ester.
Protocol 2.2.2: Di-esterification (Fischer Esterification)
-
Suspend this compound (1 equivalent) in the desired alcohol (as solvent).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux and monitor the reaction by TLC until completion.
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.
Protocol 2.2.3: Amide Formation (EDC/HOBt Coupling)
-
Dissolve this compound (1 equivalent), the desired amine (2.2 equivalents), and HOBt (2.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C and add EDC (2.2 equivalents).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Biological Screening Protocols
A tiered screening approach is recommended, starting with broad cytotoxicity and antimicrobial assays, followed by more specific enzyme or receptor-based assays based on initial hits or structural similarity to known active compounds.
Primary Screening: Cytotoxicity and Antimicrobial Activity
Protocol 3.1.1: MTT Assay for Cytotoxicity
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Seed cancer cell lines (e.g., A549 lung cancer, SGC-7901 gastric cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]
-
Treat the cells with various concentrations of the synthesized pyrrole derivatives (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Protocol 3.1.2: Broth Microdilution Assay for Antimicrobial Activity This method determines the minimum inhibitory concentration (MIC) of the compounds.
-
Prepare a twofold serial dilution of each compound in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Secondary Screening: Targeted Assays
Based on the structural similarity of the core scaffold to known inhibitors, targeted screening against kinases and mGluR1 is warranted.
Protocol 3.2.1: In Vitro Kinase Inhibition Assay (e.g., VEGFR2, Src)
A variety of commercial kits are available for high-throughput kinase screening (e.g., ADP-Glo™, LanthaScreen®). A general protocol is outlined below.
-
In a 384-well plate, add the kinase (e.g., VEGFR2, Src), the test compound at various concentrations, and the kinase-specific substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add a detection reagent that measures either the amount of ADP produced or the phosphorylation of the substrate.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ values.
Protocol 3.2.2: mGluR1 Antagonist Activity Assay (Calcium Mobilization)
This assay measures the ability of the compounds to block agonist-induced calcium release in cells expressing mGluR1.
-
Plate HEK293 cells stably expressing mGluR1 in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add the test compounds at various concentrations and incubate.
-
Stimulate the cells with an mGluR1 agonist (e.g., DHPG).
-
Measure the change in fluorescence intensity using a fluorescence plate reader.
-
Determine the ability of the test compounds to inhibit the agonist-induced calcium signal and calculate IC₅₀ values.[7]
Data Presentation
Quantitative data from the screening assays should be presented in a clear and organized manner to facilitate comparison and SAR analysis.
Table 1: In Vitro Cytotoxicity of 3-methyl-1H-pyrrole-2,4-dicarboxamide Derivatives
| Compound ID | R¹ | R² | A549 IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) |
| Parent Di-acid | -OH | -OH | >100 | >100 |
| Derivative 1 | -NH-Ph | -NH-Ph | 25.5 | 32.1 |
| Derivative 2 | -O-Et | -O-Et | 78.2 | 85.6 |
| ... | ... | ... | ... | ... |
Table 2: Kinase Inhibitory Activity of Selected Pyrrole Derivatives
| Compound ID | VEGFR2 IC₅₀ (nM) | Src IC₅₀ (nM) | mGluR1 IC₅₀ (nM) |
| Derivative X | 150 | 275 | >10,000 |
| Derivative Y | >10,000 | >10,000 | 50 |
| ... | ... | ... | ... |
Note: The data presented in these tables are hypothetical and for illustrative purposes. Actual data should be obtained from experimental results.
A study on 3,5-dimethyl pyrrole-2,4-dicarboxylic acid 2-propyl ester 4-(1,2,2-trimethyl-propyl) ester, a close analog of the proposed derivatives, demonstrated potent and selective non-competitive antagonism of mGluR1.[2] This provides a strong rationale for screening the newly synthesized library against this target.
Visualization of Relevant Signaling Pathways
Understanding the mechanism of action of active compounds requires knowledge of the targeted signaling pathways.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel bioactive compounds. The protocols outlined in this document provide a framework for the synthesis of a focused library of esters and amides and their subsequent evaluation in a tiered biological screening cascade. The identification of active compounds against cancer cell lines, microbial strains, or specific molecular targets like kinases and mGluRs could lead to the development of new therapeutic agents. Careful analysis of the structure-activity relationships will be crucial for the optimization of hit compounds into viable drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid | C8H9NO4 | CID 225903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 3-Methyl-1H-pyrrole-2,4-dicarboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive overview of in vitro assay protocols for characterizing the biological activity of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid derivatives. These protocols are designed to assess the potential of these compounds in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases, by evaluating their effects on specific enzymes and cellular processes. The following sections detail the methodologies for key experiments, including enzyme inhibition assays, cell viability and cytotoxicity assays, anti-inflammatory assays, and antioxidant capacity assays.
Enzyme Inhibition Assays
Derivatives of this compound may exhibit inhibitory activity against a range of enzymes implicated in disease. Below are protocols for assessing their inhibitory potential against key targets.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Application Note: Cyclooxygenase enzymes (COX-1 and COX-2) are key mediators of inflammation.[1][2][3] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drug candidates to minimize gastrointestinal side effects associated with COX-1 inhibition.[1] This fluorometric assay can be used to determine the half-maximal inhibitory concentration (IC50) of the test compounds against both COX isoforms.[1]
Protocol:
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric inhibitor screening kit
-
Test compounds (derivatives of this compound)
-
Reference inhibitors (e.g., Celecoxib, Ibuprofen)[1]
-
Assay buffer
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer.
-
In a 96-well plate, add the assay buffer, COX-1 or COX-2 enzyme, and the test compound or reference inhibitor.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction and measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative A | 15.2 | 0.8 | 19.0 |
| Derivative B | >100 | 5.4 | >18.5 |
| Derivative C | 5.6 | 6.2 | 0.9 |
| Celecoxib | 10.5 | 0.05 | 210.0 |
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Assay
Application Note: Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune evasion by tumors.[4][5] Inhibition of IDO1 is a promising strategy in cancer immunotherapy.[4][5] This fluorogenic assay measures the production of N-formylkynurenine (NFK), the product of IDO1-mediated tryptophan oxidation, to determine the inhibitory activity of the test compounds.[4][6]
Protocol:
-
Materials:
-
Procedure:
-
Prepare a reaction mixture containing IDO1 Assay Buffer, a reducing agent, and a cofactor.
-
Add the test compounds or a reference inhibitor to the wells of a 96-well plate.
-
Add the IDO1 enzyme to the wells and incubate.
-
Initiate the reaction by adding L-Tryptophan.
-
Incubate the plate at 37°C.
-
Stop the reaction and add the fluorogenic developer, which reacts with NFK to produce a fluorescent signal.[4]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 402/488 nm).[4]
-
-
Data Analysis:
-
Calculate the percentage of IDO1 inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Data Presentation:
| Compound | IDO1 IC50 (µM) |
| Derivative D | 2.5 |
| Derivative E | 15.8 |
| Derivative F | >50 |
| IDO5L | 0.025 |
Cell-Based Assays
Cell-based assays are essential for evaluating the effects of the compounds on cellular processes such as viability, proliferation, and inflammation in a more physiologically relevant context.
Cell Viability Assay (MTT Assay)
Application Note: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8] This assay is widely used to screen for the cytotoxic effects of potential drug candidates.[7][8]
Protocol:
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)[9]
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well clear microplates
-
Absorbance microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.[10]
-
Data Presentation:
| Compound | Cell Line | GI50 (µM) |
| Derivative G | MCF-7 | 8.9 |
| Derivative H | HeLa | 25.1 |
| Cisplatin | MCF-7 | 5.2 |
| Cisplatin | HeLa | 3.8 |
In Vitro Anti-Inflammatory Assay in LPS-Stimulated Macrophages
Application Note: This assay evaluates the anti-inflammatory potential of the test compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in lipopolysaccharide (LPS)-stimulated macrophages.[11][12]
Protocol:
-
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
ELISA kits for TNF-α and IL-1β
-
24-well plates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to attach.
-
Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[11]
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-1β in the supernatants using specific ELISA kits.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC50 values for the inhibition of TNF-α and IL-1β production.
-
Data Presentation:
| Compound | TNF-α Inhibition IC50 (µM) | IL-1β Inhibition IC50 (µM) |
| Derivative I | 12.5 | 18.2 |
| Derivative J | 35.7 | 42.1 |
| Dexamethasone | 0.1 | 0.5 |
Antioxidant Capacity Assays
These assays determine the ability of the compounds to neutralize free radicals, a property relevant to various pathological conditions.
DPPH Radical Scavenging Assay
Application Note: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to evaluate the free radical scavenging activity of compounds.[13][14] The purple DPPH radical is reduced by antioxidants to a yellow-colored compound, and the change in absorbance is measured spectrophotometrically.[13]
Protocol:
-
Materials:
-
DPPH solution in methanol
-
Test compounds
-
Reference antioxidant (e.g., Trolox, Ascorbic acid)
-
Methanol
-
96-well microplates
-
Spectrophotometer
-
-
Procedure:
-
Prepare different concentrations of the test compounds in methanol.
-
Add the test compound solutions to the wells of a 96-well plate.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.[13]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the EC50 (effective concentration to scavenge 50% of DPPH radicals) value.
-
Data Presentation:
| Compound | DPPH Scavenging EC50 (µM) |
| Derivative K | 22.4 |
| Derivative L | 8.1 |
| Trolox | 5.6 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for screening pyrrole derivatives.
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterocyclic compounds with different moieties: synthesis and evaluation of biological activities assisted with the computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. dovepress.com [dovepress.com]
- 12. Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of antioxidant capacity assays with chemometric methods - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00330J [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-1H-pyrrole-2,4-dicarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is a two-step process. The first step is the Knorr pyrrole synthesis to form diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate. This is followed by the saponification (hydrolysis) of the diethyl ester to yield the final dicarboxylic acid.
Q2: What are the typical starting materials for the Knorr synthesis of the diethyl ester precursor?
A2: The key starting materials are ethyl 2-methylacetoacetate and an α-amino-β-ketoester, which is typically generated in situ from the nitrosation of ethyl acetoacetate followed by reduction.
Q3: What are the expected yields for this synthesis?
A3: The yield for the Knorr pyrrole synthesis of the diethyl ester can vary, but with optimized conditions, it is often in the range of 60-75%. The subsequent hydrolysis to the dicarboxylic acid is typically a high-yielding reaction, often exceeding 90%.
Q4: What are the critical parameters to control during the Knorr synthesis step?
A4: Temperature control during the nitrosation and zinc dust addition is crucial as these reactions are exothermic.[1] Maintaining the recommended temperature range helps to minimize side reactions and ensure a higher yield. Vigorous stirring is also essential to ensure proper mixing, especially during the addition of zinc dust.
Q5: How can I purify the final this compound?
A5: After hydrolysis, the dicarboxylic acid is typically precipitated by acidifying the reaction mixture. The crude product can then be purified by recrystallization from a suitable solvent, such as aqueous ethanol.
Troubleshooting Guides
Issue 1: Low Yield of Diethyl 3-Methyl-1H-pyrrole-2,4-dicarboxylate in Knorr Synthesis
| Possible Cause | Troubleshooting Step |
| Incomplete nitrosation of ethyl acetoacetate. | Ensure the temperature is maintained between 5-10°C during the addition of sodium nitrite. Allow the reaction to stir for the recommended time after addition to ensure complete conversion. |
| Inefficient reduction of the nitroso intermediate. | Use high-purity, activated zinc dust. Add the zinc dust in small portions to control the exothermic reaction and maintain a gentle reflux. Ensure vigorous stirring to keep the zinc suspended. |
| Side reactions due to overheating. | Carefully monitor and control the temperature during the addition of zinc dust. Use an ice bath to manage the exotherm if necessary. |
| Formation of byproducts. | The formation of furan byproducts can occur under highly acidic conditions. While the Knorr synthesis is acid-catalyzed, ensure the reaction is not excessively acidic. |
| Loss of product during workup. | Ensure the product is fully precipitated from the aqueous solution after the reaction. Wash the crude product with cold water to minimize dissolution. |
Issue 2: Incomplete Hydrolysis of the Diethyl Ester
| Possible Cause | Troubleshooting Step |
| Insufficient amount of base. | Use a molar excess of sodium hydroxide or potassium hydroxide to ensure complete saponification of both ester groups. |
| Short reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reflux time. |
| Low reaction temperature. | Ensure the reaction mixture is maintained at a gentle reflux to provide sufficient energy for the hydrolysis. |
| Formation of the monoester. | Selective hydrolysis of one ester group can occur. Using a sufficient excess of base and adequate reaction time will favor the formation of the dicarboxylic acid. |
Issue 3: Difficulty in Purifying the Final Product
| Possible Cause | Troubleshooting Step |
| Oily or tarry crude product. | This may indicate the presence of impurities from side reactions. Consider washing the crude product with a non-polar solvent to remove organic impurities before recrystallization. |
| Product is highly soluble in the recrystallization solvent. | If the product is too soluble, try a different solvent system or a mixture of solvents. Cooling the recrystallization mixture to a lower temperature can also improve crystal formation. |
| Contamination with inorganic salts. | Ensure the precipitated dicarboxylic acid is thoroughly washed with water to remove any residual salts from the workup. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 3-Methyl-1H-pyrrole-2,4-dicarboxylate (Knorr Pyrrole Synthesis)
This protocol is adapted from the well-established procedure for the synthesis of diethyl 2,4-dimethyl-3,5-dicarbethoxypyrrole.
Materials:
-
Ethyl acetoacetate
-
Ethyl 2-methylacetoacetate
-
Glacial acetic acid
-
Sodium nitrite
-
Zinc dust
-
Ethanol
Procedure:
-
Nitrosation of Ethyl Acetoacetate: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve ethyl acetoacetate (1.0 equivalent) in glacial acetic acid. Cool the solution to 5-10°C in an ice bath. Slowly add a solution of sodium nitrite (1.0 equivalent) in water dropwise, maintaining the temperature below 10°C. After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.
-
Knorr Condensation: To the solution containing the in situ generated ethyl 2-oximinoacetoacetate, add ethyl 2-methylacetoacetate (1.0 equivalent).
-
Reduction and Cyclization: While stirring vigorously, add zinc dust (2.5-3.0 equivalents) in small portions. The reaction is exothermic and should be controlled to maintain a gentle reflux. After the addition of zinc is complete, heat the mixture at reflux for 1 hour.
-
Work-up and Isolation: While still hot, decant the reaction mixture into a large volume of cold water with vigorous stirring. Allow the mixture to stand overnight to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain pure diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate.
| Parameter | Value |
| Temperature (Nitrosation) | 5-10°C |
| Temperature (Reduction) | Gentle reflux |
| Reaction Time (Reduction) | 1 hour |
| Typical Yield | 60-75% |
Protocol 2: Synthesis of this compound (Saponification)
Materials:
-
Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Saponification: Dissolve diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate (1.0 equivalent) in ethanol in a round-bottom flask. Add an aqueous solution of sodium hydroxide or potassium hydroxide (2.5-3.0 equivalents). Heat the mixture at reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Work-up: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dissolve the residue in water.
-
Precipitation: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is acidic (pH 2-3). A precipitate of this compound will form.
-
Isolation and Purification: Filter the solid product, wash with cold water, and dry. The crude product can be recrystallized from aqueous ethanol to yield the pure dicarboxylic acid.
| Parameter | Value |
| Base | NaOH or KOH (2.5-3.0 eq.) |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
Visualizations
Caption: Knorr synthesis of the diethyl ester precursor.
Caption: Saponification of the diethyl ester to the dicarboxylic acid.
References
common side products in the synthesis of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid
Technical Support Center: Synthesis of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products, that may be encountered during its synthesis, which is typically achieved via a Knorr-type pyrrole synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am attempting to synthesize this compound via a Knorr-type synthesis using an acetoacetate derivative and an aminoketone derivative, but I am getting a low yield of my desired product and a complex mixture of other compounds. What are the likely side products?
A1: Low yields and the presence of impurities are common challenges in the Knorr pyrrole synthesis. The most probable side products in the synthesis of this compound include:
-
Pyrazine derivatives: These arise from the self-condensation of the α-amino ketone intermediate. This is a very common side reaction if the α-amino ketone is not consumed quickly by the acetoacetate component.[1]
-
Partially hydrolyzed esters: If the synthesis is performed using dialkyl esters (e.g., diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate) followed by a hydrolysis step, incomplete hydrolysis will result in a mixture of the desired diacid, the two possible monoesters (2-carboxy-4-carbalkoxy and 4-carboxy-2-carbalkoxy), and unreacted diester.
-
Decarboxylated pyrroles: Pyrrole-2-carboxylic acids are susceptible to decarboxylation, especially under acidic conditions or at elevated temperatures.[2][3] This can lead to the formation of 3-methyl-1H-pyrrole-4-carboxylic acid or even 3-methyl-1H-pyrrole.
-
Unreacted starting materials: Inefficient reaction conditions can lead to the presence of unreacted acetoacetate and the precursor to the α-amino ketone.
-
Byproducts from the in situ generation of the α-amino ketone: If the α-amino ketone is generated in situ from an α-oximino ketone (a common strategy to avoid self-condensation), impurities from the nitrosation or reduction steps may be present.
Q2: How can I minimize the formation of pyrazine byproducts?
A2: The most effective method to prevent the self-condensation of the α-amino ketone is to generate it in situ in the presence of the β-ketoester (the acetoacetate derivative).[4] This is typically achieved by the reduction of an α-oximino ketone. By generating the α-amino ketone slowly in the reaction mixture, it is more likely to react with the intended partner rather than itself.
Q3: My final product seems to be a mixture of the diacid and monoesters. How can I ensure complete hydrolysis of the pyrrole diester?
A3: To achieve complete hydrolysis of the dialkyl ester of 3-methyl-1H-pyrrole-2,4-dicarboxylate, consider the following:
-
Reaction Time and Temperature: Ensure the hydrolysis is carried out for a sufficient duration and at an appropriate temperature to drive the reaction to completion. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.
-
Stoichiometry of the Base: Use a sufficient excess of the base (e.g., NaOH or KOH) to ensure both ester groups are saponified.
-
Solvent: A co-solvent like ethanol or methanol with water can improve the solubility of the ester and facilitate hydrolysis.
It is worth noting that in some syntheses, such as the Hantzsch pyrrole synthesis, acidic byproducts like HBr can be generated, which may lead to in situ hydrolysis of acid-labile esters (like t-butyl esters).[5][6]
Q4: I am concerned about decarboxylation of my final product. What conditions should I avoid?
A4: Decarboxylation of pyrrole-2-carboxylic acids is often catalyzed by strong acids.[2][3] To minimize this side reaction:
-
Avoid Strong Acidic Conditions: During workup and purification, use mild acidic conditions for neutralization and avoid prolonged exposure to strong acids.
-
Control Temperature: Avoid excessive temperatures during purification steps like recrystallization or drying, as this can promote thermal decarboxylation.
Summary of Potential Side Products
| Side Product | Structure (Hypothetical Example) | Reason for Formation | Mitigation Strategies |
| Pyrazine Derivative | 2,5-bis(carboxy)-3,6-dimethylpyrazine | Self-condensation of the α-amino ketone intermediate.[1] | In situ generation of the α-amino ketone from its oxime precursor.[4] |
| Mono-ester | 4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid | Incomplete hydrolysis of the corresponding diester. | Optimize hydrolysis conditions (time, temperature, base stoichiometry). |
| Decarboxylated Product | 3-methyl-1H-pyrrole-4-carboxylic acid | Loss of the carboxylic acid group at the 2-position under acidic or thermal stress.[2][3] | Avoid strong acids and high temperatures during workup and purification. |
Experimental Protocol: Knorr Synthesis of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate
This protocol is a general guideline for the synthesis of the diethyl ester of the target molecule, which can then be hydrolyzed to the final diacid.
Materials:
-
Diethyl 2-oximino-3-oxobutanoate (diethyl oximinomalonate)
-
Ethyl acetoacetate
-
Zinc dust
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Preparation of the α-Oximino Ester: In a flask, dissolve diethyl 2-oximino-3-oxobutanoate in glacial acetic acid.
-
In Situ Reduction and Cyclization: In a separate, larger flask, prepare a well-stirred solution of ethyl acetoacetate in glacial acetic acid. To this solution, gradually and simultaneously add the solution of the α-oximino ester and zinc dust. The reaction is exothermic and should be controlled with an ice bath.
-
Reaction Completion: After the addition is complete, the mixture is typically stirred at room temperature or slightly elevated temperature to ensure the reaction goes to completion. The progress can be monitored by TLC.
-
Workup: The reaction mixture is poured into a large volume of water, and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent such as ethanol.
-
Hydrolysis to the Diacid: The purified diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate is then saponified using an excess of aqueous NaOH or KOH, followed by acidification to precipitate the this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. syrris.com [syrris.com]
troubleshooting low yield in Paal-Knorr pyrrole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Paal-Knorr pyrrole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the Paal-Knorr pyrrole synthesis?
Low yields in the Paal-Knorr synthesis can stem from several factors:
-
Sub-optimal Reaction Conditions: The reaction often requires heating in the presence of an acid.[1] Insufficient temperature or reaction time can lead to an incomplete reaction, while excessively high temperatures or strong acids can degrade the starting materials or the final pyrrole product.[1]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1][2][3] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][2][3]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is often necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][2][4][5]
-
Product Instability: The synthesized pyrrole may be sensitive to the acidic conditions, leading to degradation over extended reaction times.[1]
-
Purification Losses: The product may be difficult to isolate and purify, resulting in an apparent low yield.[1]
-
Presence of Moisture: In some variations of the synthesis, excess water can hinder the final dehydration step.[2]
Q2: I'm observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?
The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1][3] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1]
To minimize furan formation:
-
Control Acidity: Avoid strongly acidic conditions (pH < 3).[1][2][5] Weakly acidic conditions, for instance using acetic acid, are generally preferred.[4][5]
-
Use Excess Amine: Employing an excess of the amine can favor the pyrrole formation pathway over the competing furan synthesis.[1]
Q3: My crude product is a dark, tarry material that is difficult to purify. What is the likely cause?
The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself.[1] This is typically triggered by excessively high temperatures or highly acidic conditions.[1] To prevent this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[1]
Q4: My reaction is sluggish or not going to completion. What steps can I take to improve the reaction rate?
If your reaction is slow or incomplete, consider the following adjustments:
-
Increase Temperature: Moderately increasing the reaction temperature can enhance the reaction rate. However, be cautious of potential degradation at very high temperatures.[3]
-
Optimize Catalyst: The choice of catalyst can significantly impact the reaction. Experimenting with different Brønsted or Lewis acids may be beneficial.[3][6][7] Mild Lewis acids such as Sc(OTf)₃ and Bi(NO₃)₃ have been shown to be effective.[4][6]
-
Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to dramatically reduce reaction times and often improves yields under milder conditions.[4]
-
Solvent Choice: The choice of solvent can influence reaction rates. In some cases, solvent-free conditions have proven to be highly effective.[4]
Q5: How do the structures of the 1,4-dicarbonyl compound and the amine affect the reaction?
-
Amines: Amines with strong electron-withdrawing groups are less nucleophilic and may react more slowly.[1][2][3]
-
1,4-Dicarbonyl Compounds: Sterically hindered dicarbonyl compounds can slow down the reaction.[1][2][3]
Troubleshooting Guide
This flowchart provides a systematic approach to troubleshooting low yields in the Paal-Knorr synthesis.
Caption: Troubleshooting decision tree for low yield in Paal-Knorr synthesis.
Quantitative Data Summary
The choice of catalyst can significantly influence the yield of the Paal-Knorr synthesis. The following table summarizes the performance of various catalysts in the synthesis of 1-phenyl-2,5-dimethylpyrrole from 2,5-hexanedione and aniline.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Acid | None | 110 | 2 | >90 |
| p-Toluenesulfonic acid | Toluene | Reflux | 3 | 85 |
| Sc(OTf)₃ (1 mol%) | None | 80 | 0.5 | 98 |
| Bi(NO₃)₃·5H₂O | Ethanol | Reflux | 1 | 92 |
| Iodine (10 mol%) | None | 60 | 0.17 | 95 |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
General Procedure for Paal-Knorr Pyrrole Synthesis using Acetic Acid
Materials:
-
1,4-Diketone (e.g., 2,5-hexanedione) (1.0 eq)
-
Primary Amine (e.g., aniline) (1.0-1.2 eq)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the 1,4-diketone and the primary amine.
-
Add glacial acetic acid as both the catalyst and solvent.
-
Heat the reaction mixture to reflux (typically around 110-120 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical reaction time is 1-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of ice water and stir.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization or column chromatography.
Microwave-Assisted Paal-Knorr Synthesis
Materials:
-
1,4-Diketone (1.0 eq)
-
Primary Amine (3.0 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol
Procedure:
-
In a microwave vial, dissolve the 1,4-diketone in ethanol.
-
Add glacial acetic acid and the primary amine to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 80 °C). The initial power is typically high to quickly reach the target temperature and then reduced to maintain it.
-
Monitor the reaction progress by TLC. Reaction times are often significantly shorter (e.g., 15-30 minutes).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and an organic solvent like ethyl acetate.
-
Extract the aqueous phase multiple times with the organic solvent.
-
Combine the organic phases, wash with brine, and dry over an anhydrous salt (e.g., magnesium sulfate).
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography to yield the desired substituted pyrrole.[2]
Reaction Workflow and Mechanism
The following diagrams illustrate the general experimental workflow and the reaction mechanism of the Paal-Knorr pyrrole synthesis.
Caption: General experimental workflow for the Paal-Knorr pyrrole synthesis.
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
References
optimizing reaction conditions for the esterification of pyrrole carboxylic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of pyrrole carboxylic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of pyrrole carboxylic acids in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My esterification reaction is resulting in a very low yield or no desired ester product. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the esterification of pyrrole carboxylic acids can stem from several factors, often related to the inherent reactivity of the pyrrole ring and reaction equilibrium. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction/Equilibrium: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product side, you can:
-
Steric Hindrance: If the pyrrole carboxylic acid or the alcohol is sterically hindered, the reaction rate can be significantly reduced. Consider using a less hindered alcohol if possible, or switch to a more potent coupling agent like DCC/DMAP (Steglich esterification), which is often better for hindered substrates.[2]
-
Decomposition of Starting Material: Pyrrole rings can be sensitive to strongly acidic conditions, potentially leading to decomposition or side reactions.[3]
-
** Catalyst Inactivation:** The catalyst may be deactivated by impurities in the starting materials or solvent. Ensure all reagents and solvents are pure and dry.
-
Issue 2: Formation of Side Products
-
Question: I am observing unexpected side products in my reaction mixture. What are these and how can I prevent their formation?
-
Answer: The formation of side products is a common challenge. Here are some likely culprits and solutions:
-
Transesterification: If you are using an alcohol as a co-solvent that is different from your reactant alcohol, you may observe the formation of an undesired ester through transesterification. To avoid this, use the same alcohol as the reactant and the solvent, or use a non-alcoholic solvent like THF or dioxane.[5]
-
N-Acylurea Formation (in Steglich Esterification): When using DCC as a coupling agent, the intermediate O-acylisourea can rearrange to a stable N-acylurea, which is a common byproduct that can be difficult to remove. To minimize this, you can:
-
Add a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).
-
Perform the reaction at a lower temperature.
-
-
Decarboxylation: Pyrrole-2-carboxylic acid can undergo decarboxylation, especially under strongly acidic conditions and at elevated temperatures.[3][6] If you suspect this is occurring, try using milder reaction conditions or a non-acidic esterification method.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the esterification of pyrrole carboxylic acids?
A1: Several methods can be employed, with the choice depending on the specific substrate and desired scale:
-
Fischer Esterification: This is a classic method involving an acid catalyst (like H₂SO₄ or HCl) and an excess of alcohol. It is cost-effective but may not be suitable for acid-sensitive substrates.[1][2]
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is a milder alternative to Fischer esterification and is particularly useful for acid-sensitive substrates and sterically hindered alcohols.[2]
-
Phosphorus Oxychloride (POCl₃) Mediated Esterification: POCl₃ can be used as an efficient activating agent for the esterification of carboxylic acids, including heterocyclic ones. This method often proceeds at room temperature with good yields.[4]
-
Iron-Catalyzed Reactions: Certain iron-containing catalysts have been shown to effectively promote the synthesis of pyrrole-2-carboxylates.[7]
Q2: How do I choose the right catalyst for my reaction?
A2: The choice of catalyst depends on the stability of your pyrrole carboxylic acid and the alcohol you are using.
-
For simple, non-sensitive substrates, a strong acid catalyst like sulfuric acid (H₂SO₄) in a Fischer esterification is often sufficient.[1]
-
If your substrate is sensitive to strong acids, consider using a milder method like Steglich esterification with DCC/DMAP or using POCl₃.[2][4]
-
Heterogeneous catalysts, such as certain zeolites or silica-supported acids, can also be used and offer the advantage of easier separation from the reaction mixture.[8][9]
Q3: My pyrrole carboxylic acid is poorly soluble in the reaction solvent. What can I do?
A3: Poor solubility can significantly hinder the reaction rate. To address this, you can:
-
Try a different solvent system. A co-solvent like THF or dioxane can help to dissolve the starting material.[5]
-
Gently heat the reaction mixture to improve solubility, but be mindful of potential side reactions at higher temperatures.
-
If using a method like Fischer esterification, using a large excess of the alcohol as the solvent can also help with solubility.[1][2]
Q4: What is the best way to purify the final ester product?
A4: Purification of the pyrrole ester will depend on its properties and the impurities present.
-
Extraction: An acid-base extraction can be effective for removing unreacted carboxylic acid. Dissolve the crude product in an organic solvent and wash with an aqueous base (e.g., sodium bicarbonate solution) to remove the acidic starting material.[5]
-
Chromatography: Column chromatography is a common and effective method for separating the desired ester from side products and other impurities.
-
Distillation/Crystallization: If the ester is a liquid, distillation under reduced pressure may be possible. If it is a solid, recrystallization can be an effective purification technique.
Data Presentation
Table 1: Comparison of Common Esterification Conditions for Aromatic and Heterocyclic Carboxylic Acids
| Method | Catalyst/Reagent | Solvent | Temperature | Key Advantages | Potential Issues |
| Fischer Esterification | H₂SO₄, HCl, TsOH[1][2] | Excess Alcohol[1][2] | Reflux | Cost-effective, simple | Requires harsh conditions, potential for side reactions[1] |
| Steglich Esterification | DCC, DMAP[2] | DCM, THF | Room Temperature | Mild conditions, good for sensitive substrates[2] | N-acylurea byproduct, cost of reagents |
| POCl₃-mediated | POCl₃[4] | Alcohol | Room Temp to Reflux | High yields, mild conditions[4] | POCl₃ is corrosive and moisture-sensitive |
| Iron-Catalyzed | Iron compounds (e.g., ferrocene)[7] | Alcohol, CCl₄ | ~110°C | High yields[7] | Requires specific catalysts, higher temperatures |
Experimental Protocols
General Protocol for Fischer Esterification of a Pyrrole Carboxylic Acid
This is a general guideline and may require optimization for specific substrates.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the pyrrole carboxylic acid (1 equivalent) in the desired alcohol (e.g., methanol or ethanol, used in large excess as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-3 drops) to the solution.[10]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: General workflow for the Fischer esterification of pyrrole carboxylic acids.
Caption: Troubleshooting decision tree for esterification of pyrrole carboxylic acids.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ester synthesis by esterification [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. uakron.edu [uakron.edu]
Technical Support Center: Purification of 3-Methyl-1H-pyrrole-2,4-dicarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the purification challenges associated with 3-methyl-1H-pyrrole-2,4-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials from syntheses like the Knorr pyrrole synthesis, side-products from competing reactions, residual catalysts such as zinc dust, and decomposition products. The crude product may also contain colored impurities that arise from exposure to light and air.[1][2]
Q2: Why is my purified this compound product colored (e.g., pink or brown)?
A2: Pyrrole derivatives can be susceptible to oxidation and polymerization upon exposure to light and air, leading to the formation of colored impurities. The crude product of a related compound, 2,4-dimethyl-3,5-dicarbethoxypyrrole, is noted to turn pink when exposed to light.[1] Proper purification, including the potential use of decolorizing carbon, and storage in a dark, inert atmosphere are recommended.
Q3: What is the expected solubility of this compound?
A3: Due to the presence of two carboxylic acid groups, this compound is expected to have low solubility in non-polar organic solvents and higher solubility in polar protic solvents. A similar compound, N-substituted pyrrole-2,5-dicarboxylic acid, demonstrates low solubility in methanol, leading to its precipitation.[3] It is generally soluble in aqueous basic solutions due to salt formation.
Q4: Can I use chromatography to purify this compound?
A4: Yes, column chromatography can be an effective purification method. Silica gel is a common stationary phase for the purification of pyrrole derivatives.[3][4] However, due to the high polarity of the dicarboxylic acid, a polar mobile phase will be required, and care must be taken to avoid streaking.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low recovery after recrystallization | The chosen solvent is too good, and the product remains in the mother liquor. | - Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.- Try a multi-solvent system (e.g., ethanol/water, acetone/hexane).- Reduce the volume of the solvent used for recrystallization. |
| Product precipitates as an oil during recrystallization | The solution is supersaturated, or the cooling rate is too fast. | - Reheat the solution to redissolve the oil and allow it to cool more slowly.- Add a small amount of a co-solvent in which the compound is more soluble.- Use a seed crystal to induce proper crystallization. |
| Persistent colored impurities | The impurities are highly conjugated or are degradation products. | - During recrystallization, add a small amount of activated decolorizing carbon to the hot solution before filtering.[1]- Perform multiple recrystallizations.- Utilize column chromatography for more challenging separations. |
| Product is a gummy or sticky solid | Presence of oily impurities or residual solvent. | - Wash the crude product with a solvent in which the desired compound is insoluble but the impurities are soluble (e.g., cold ether or hexane).- Ensure the product is thoroughly dried under vacuum to remove all residual solvents. The synthesis of a similar compound notes the reaction mixture can become thick and gummy.[1] |
| Inconsistent melting point | The product is still impure or contains residual solvent. | - Repeat the purification process (recrystallization or chromatography).- Dry the sample under high vacuum for an extended period. |
Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Rationale | Reference/Analogy |
| 95% Ethanol | Good balance of polarity for dissolving at high temperatures and allowing crystallization upon cooling. | Used for the recrystallization of the related 2,4-dimethyl-3,5-dicarbethoxypyrrole.[1] |
| Ethanol/Water | The addition of water as an anti-solvent can help to induce crystallization. | A common technique for polar compounds. |
| Acetic Acid/Water | Acetic acid can be a good solvent for carboxylic acids, with water added to decrease solubility for precipitation. | General principle for dicarboxylic acid purification. |
| Acetone/Hexane | Acetone as the primary solvent and hexane as the anti-solvent. | A common solvent/anti-solvent pair for recrystallization. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system from Table 1. The ideal solvent should dissolve the crude product when hot but not when cold.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount (1-2% by weight) of activated decolorizing carbon and boil for a few minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable aqueous base, such as 1M sodium hydroxide or sodium bicarbonate solution.
-
Extraction of Neutral/Basic Impurities: Transfer the aqueous solution to a separatory funnel and wash with an organic solvent like diethyl ether or ethyl acetate to remove any non-acidic impurities. Repeat the washing 2-3 times.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 3M hydrochloric acid, with stirring until the pH is acidic (pH ~1-2).[3] The purified dicarboxylic acid will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
Mandatory Visualization
Caption: Recrystallization Workflow.
Caption: Acid-Base Extraction Workflow.
References
preventing polymerization during pyrrole synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of unwanted polymerization during pyrrole synthesis. Our aim is to equip you with the necessary information to optimize your reaction conditions, maximize your yield of the desired pyrrole, and minimize the formation of polymeric byproducts.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrrole synthesis reaction mixture turning into a dark, tarry, or black substance?
A1: The formation of a dark, tarry, or black substance is a common indicator of unwanted polymerization of the pyrrole monomer or starting materials.[1] Pyrrole is highly susceptible to polymerization, especially under acidic conditions, high temperatures, or in the presence of light and oxygen.[2][3] This process leads to the formation of polypyrrole, a dark-colored, often insoluble material, which can significantly reduce the yield of your desired product and complicate purification.
Q2: What is the underlying mechanism that causes this unwanted polymerization?
A2: The most common cause of unwanted polymerization in chemical synthesis is acid catalysis. Pyrrole is highly reactive towards electrophiles, and in the presence of an acid, the pyrrole ring can be protonated. This protonated pyrrole can then act as an electrophile and attack a neutral pyrrole molecule, initiating a chain reaction that leads to the formation of a polymer.[2][4] The polymerization can also be initiated by oxidizing agents, which can generate radical cations that then propagate the polymerization.[5]
Q3: How do reaction conditions like temperature and pH influence polymerization?
A3: Both temperature and pH are critical factors in controlling pyrrole polymerization.
-
Temperature: Higher reaction temperatures generally increase the rate of all reactions, including the unwanted polymerization.[1] In many cases, exothermic polymerization reactions can lead to a rapid increase in temperature if not properly controlled, further accelerating the formation of polymer.[5] It is often advisable to conduct the reaction at the lowest temperature that allows for a reasonable rate of formation of the desired pyrrole.
-
pH: Strongly acidic conditions (low pH) are a major contributor to pyrrole polymerization.[2] For syntheses that require acidic catalysts, such as the Paal-Knorr synthesis, it is crucial to use a mildly acidic environment and avoid strong acids or highly acidic conditions (pH < 3), which can favor furan formation as another side product.[6]
Q4: Can the ratio of reactants, particularly the monomer to oxidant, affect the extent of polymerization?
A4: Yes, the monomer-to-oxidant ratio is a critical parameter, especially in syntheses that involve an oxidative step. An excess of oxidant can lead to over-oxidation and promote polymerization.[7] Finding the optimal stoichiometric ratio is key to maximizing the yield of the desired product while minimizing polymer formation. For instance, in some oxidative polymerizations of pyrrole, a maximum electrical conductivity (indicative of well-formed polymer) was achieved at an oxidant-to-pyrrole mole ratio of 0.75:1.[7] While the goal in synthesis is to avoid polymerization, this demonstrates the sensitivity of the reaction to this ratio.
Q5: Are there any additives or inhibitors I can use to prevent polymerization?
A5: While specific inhibitors for pyrrole synthesis side reactions are not extensively documented in the context of preventing trace polymerization, general principles of polymerization inhibition can be applied. These include ensuring an inert atmosphere (e.g., using nitrogen or argon) to prevent oxygen from initiating polymerization.[3] For storage of the pyrrole monomer itself, freezing at low temperatures (e.g., -80°C) under an inert atmosphere is effective at preventing spontaneous polymerization.[3]
Q6: How can I purify my desired pyrrole from the polymeric byproducts?
A6: Purifying pyrroles from tarry polymeric materials can be challenging due to the physical properties of the polymer. Standard purification techniques like distillation are often the most effective.[6] If the polymer is insoluble, filtration may be a first step. For crude pyrrole containing basic impurities like pyrrolidine, treatment with an acid to form a non-volatile salt of the impurity, followed by distillation of the pyrrole, can be an effective purification strategy.[6]
Troubleshooting Guides
Issue: Dark Polymer Formation During Synthesis
If you observe the formation of a dark precipitate or your reaction mixture becomes a tarry mass, it is likely that significant polymerization is occurring. Here is a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unwanted polymerization.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters to help you control your pyrrole synthesis and avoid polymerization.
Table 1: Effect of Monomer-to-Oxidant Ratio on Polypyrrole Formation
| Monomer:Oxidant Ratio | Observation | Implication for Synthesis | Reference |
| 1:3 | High polymer yield | High risk of unwanted polymerization | [2] |
| 1:2 | High polymer yield | High risk of unwanted polymerization | [2] |
| 1:1 | Lower polymer yield, but efficient | A starting point for optimization to minimize polymerization | [2] |
| 0.75:1 | Maximum conductivity of polypyrrole | Indicates a highly reactive ratio for polymerization, to be approached with caution in synthesis | [7] |
Table 2: Recommended Reaction Conditions to Minimize Polymerization
| Parameter | Recommended Condition | Rationale | Reference |
| Temperature | Run at the lowest effective temperature (e.g., room temperature or below if possible) | Reduces the rate of polymerization side reactions | [1] |
| pH | Maintain pH > 3 for acid-catalyzed reactions | Avoids strongly acidic conditions that promote polymerization | [6] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxygen from initiating polymerization | [3] |
Experimental Protocols
Protocol 1: Paal-Knorr Pyrrole Synthesis with Minimized Polymerization
This protocol is adapted for the synthesis of N-substituted pyrroles with measures to reduce polymer formation.
Materials:
-
1,4-dicarbonyl compound (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Solvent (e.g., ethanol, acetic acid, or solvent-free)
-
Weak acid catalyst (e.g., acetic acid, optional)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound in the chosen solvent. If running solvent-free, add the neat reactants to the flask.
-
Amine Addition: Add the primary amine to the solution. A slight excess of the amine can help ensure the complete reaction of the dicarbonyl compound.
-
Catalyst Addition (if necessary): If the reaction is slow at room temperature, add a catalytic amount of a weak acid like glacial acetic acid. Avoid strong acids.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Avoid high temperatures to prevent polymerization.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography. If significant dark-colored impurities are present, a preliminary filtration through a short plug of silica gel may be beneficial.
Protocol 2: Hantzsch Pyrrole Synthesis - Troubleshooting Polymerization
The Hantzsch synthesis involves the reaction of a β-ketoester, an α-haloketone, and an amine or ammonia. Polymerization can be an issue, especially with reactive starting materials.
Materials:
-
β-ketoester (1.0 eq)
-
α-haloketone (1.0 eq)
-
Primary amine or ammonia (1.1 eq)
-
Solvent (e.g., ethanol)
-
Weak base (optional)
Procedure:
-
Enamine Formation: In a reaction vessel, dissolve the β-ketoester and the primary amine in the solvent. Stir at room temperature to facilitate the formation of the enamine intermediate. Using a slight excess of the amine can drive this equilibrium.
-
Slow Addition of α-Haloketone: Add the α-haloketone dropwise to the reaction mixture. Slow addition is crucial to minimize self-condensation of the α-haloketone and other side reactions that can lead to polymer formation.
-
Temperature Control: Maintain the reaction at a moderate temperature (e.g., gentle reflux). Overheating can promote polymerization.
-
Monitoring: Follow the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent. The crude product can then be purified by standard methods such as recrystallization or chromatography.
Protocol 3: Knorr Pyrrole Synthesis - Avoiding Side Reactions
The Knorr synthesis utilizes an α-amino-ketone and a β-ketoester. The α-amino-ketone is often generated in situ due to its instability and tendency to self-condense, which can be a form of polymerization.
Materials:
-
β-ketoester (2.0 eq)
-
Sodium nitrite
-
Zinc dust
-
Glacial acetic acid
Procedure:
-
In situ Generation of α-Amino-ketone: Dissolve one equivalent of the β-ketoester in glacial acetic acid and cool the mixture in an ice bath. Slowly add a solution of sodium nitrite to form the α-oximino-β-ketoester.
-
Reduction and Condensation: To the cooled solution containing the α-oximino-β-ketoester and the second equivalent of the β-ketoester, gradually add zinc dust. This reduces the oxime to the amine in situ, which then reacts with the other ketoester. The reaction is exothermic and should be controlled with cooling.[8]
-
Reaction Completion: After the addition of zinc, the reaction may be gently heated to ensure completion.
-
Work-up: The reaction is typically quenched by pouring it into water, which precipitates the pyrrole product.
-
Purification: The solid product is collected by filtration and can be purified by recrystallization.
Visualizations
Acid-Catalyzed Pyrrole Polymerization Mechanism
Caption: Mechanism of acid-catalyzed pyrrole polymerization.
Decision Tree for Synthesis Condition Selection
Caption: Decision tree for selecting reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
stability issues of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability issue for this compound in solution is its susceptibility to degradation under acidic conditions. The primary degradation pathway is likely decarboxylation, which is the loss of one or both carboxylic acid groups. This reaction is catalyzed by protons. While the compound is expected to be relatively stable at neutral and moderately alkaline pH, strong alkaline conditions might also lead to degradation, although this is less documented for the parent acid compared to its ester derivatives which are prone to hydrolysis.
Q2: What is the expected degradation product of this compound?
A2: Under acidic conditions, the expected degradation products are the mono-carboxylated species (3-methyl-1H-pyrrole-2-carboxylic acid and 3-methyl-1H-pyrrole-4-carboxylic acid) and ultimately, 3-methyl-1H-pyrrole, resulting from the loss of both carboxyl groups. The exact product distribution will depend on the specific reaction conditions such as pH, temperature, and reaction time.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is highly dependent on pH. It is most unstable in strongly acidic solutions. Studies on the related compound, pyrrole-2-carboxylic acid, have shown that the rate of decarboxylation increases significantly as the pH decreases.[1][2] For instance, pyrrole-2-carboxylic acid has been observed to decarboxylate in weakly acidic solutions with a pH as high as 2.6.[1] Therefore, it is crucial to maintain a neutral or slightly alkaline pH if the integrity of the molecule is to be preserved in solution.
Q4: Are there any known biological signaling pathways involving this compound?
A4: Currently, there is limited specific information in the public domain detailing the direct involvement of this compound in specific signaling pathways. However, pyrrole derivatives are a significant class of compounds in medicinal chemistry with a broad range of biological activities. Some pyrrole dicarboxylic acid derivatives have been investigated as antagonists for metabotropic glutamate receptor 1 (mGluR1), suggesting a potential role in neurological pathways.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of compound potency or concentration over time in acidic buffer. | Decarboxylation of the pyrrole ring. | Maintain the solution at a neutral or slightly alkaline pH (pH 7-8). If an acidic pH is required for the experiment, prepare the solution fresh and use it immediately. Store stock solutions at low temperatures (-20°C or -80°C) and at a neutral pH. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of the parent compound. | Characterize the degradation products using LC-MS to confirm their identity. This will help in understanding the degradation pathway. The primary degradation products are likely the mono-carboxylated and fully decarboxylated forms of the parent compound. |
| Variability in experimental results. | Inconsistent stability of the compound across different experimental setups. | Standardize the buffer preparation and pH measurement procedures. Ensure that the compound is fully dissolved and that the solution is homogeneous before use. Perform stability testing under your specific experimental conditions to understand the compound's behavior. |
| Precipitation of the compound from solution. | Poor solubility at the working concentration and pH. | Determine the solubility of the compound in your chosen solvent system. The use of co-solvents such as DMSO or ethanol may be necessary. Adjust the pH of the solution, as the solubility of carboxylic acids is pH-dependent (generally more soluble at higher pH). |
Quantitative Stability Data
| Compound | Condition | Parameter | Value | Reference |
| Pyrrole-2-carboxylic acid | Aqueous buffers, 50°C | Reaction Order | First-order with respect to the substrate at a fixed pH | [1] |
| Pyrrole-2-carboxylic acid | pH range 3–1 | Rate Constant | Slight increase with decreasing pH | [1] |
| Pyrrole-2-carboxylic acid | pH < 1 | Rate Constant | Rapid increase with decreasing pH | [1] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment
This protocol outlines a general method for monitoring the stability of this compound in solution.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is recommended to separate the parent compound from potential degradation products. A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-20 min: 95-5% B
-
20-25 min: 5% B
-
3. Detection:
-
UV detection at a wavelength of approximately 260-280 nm (the optimal wavelength should be determined by measuring the UV spectrum of the compound).
4. Sample Preparation for Forced Degradation Study:
-
Acidic Condition: Dissolve the compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 40°C, 60°C).
-
Alkaline Condition: Dissolve the compound in 0.1 M NaOH and incubate at a controlled temperature.
-
Neutral Condition: Dissolve the compound in purified water or a neutral buffer (e.g., phosphate buffer, pH 7.4) and incubate at a controlled temperature.
-
Oxidative Condition: Dissolve the compound in a solution of 3% hydrogen peroxide and store in the dark at room temperature.
-
Photostability: Expose a solution of the compound to a calibrated light source.
5. Analysis:
-
Inject samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.
Protocol 2: ¹H NMR Spectroscopy for Monitoring Degradation
This protocol describes how to use ¹H NMR to observe the degradation of this compound.
1. Sample Preparation:
-
Dissolve a known concentration of the compound in a deuterated solvent (e.g., D₂O with a suitable buffer to control pH, or DMSO-d₆).
-
Add an internal standard with a known concentration (e.g., trimethylsilylpropanoic acid - TMSP) for quantitative analysis.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum at time zero.
-
Incubate the NMR tube under the desired stress condition (e.g., elevated temperature).
-
Acquire subsequent spectra at various time intervals.
3. Data Analysis:
-
Monitor the decrease in the integral of characteristic peaks of the parent molecule (e.g., the pyrrole ring proton and the methyl group protons).
-
Observe the appearance and increase in the integrals of new peaks corresponding to degradation products. The disappearance of the carboxylic acid proton signals and shifts in the aromatic protons would be indicative of decarboxylation.
Visualizations
Caption: Predicted degradation pathway of this compound.
Caption: General experimental workflow for a forced degradation study.
Caption: Hypothetical signaling pathway for a pyrrole dicarboxylic acid derivative.
References
Technical Support Center: NMR Analysis of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 3-methyl-1H-pyrrole-2,4-dicarboxylic acid via Nuclear Magnetic Resonance (NMR) spectroscopy.
FAQs: Common Issues in NMR Analysis
Q1: My ¹H NMR spectrum shows unexpected peaks. What are the likely sources of these impurities?
A1: Unexpected peaks in the ¹H NMR spectrum of this compound commonly originate from three main sources:
-
Residual Solvents: Solvents used during the synthesis, purification, or NMR sample preparation are the most common impurities. Typical solvents include diethyl ether, ethyl acetate, acetone, and dichloromethane.
-
Unreacted Starting Materials: If the synthesis has not gone to completion, you may see signals corresponding to the starting materials. For a Knorr-type pyrrole synthesis, this could include a β-ketoester and an α-amino-ketone.
-
Reaction Byproducts: Side reactions can lead to the formation of byproducts. In the Knorr synthesis, self-condensation of the α-amino-ketone is a possible side reaction.
Q2: How can I confirm if a peak corresponds to a residual solvent?
A2: You can compare the chemical shift and multiplicity of the unknown peak with established data for common laboratory solvents. The table below provides the approximate ¹H and ¹³C NMR chemical shifts for some common solvents.
Q3: The integration of my peaks does not match the expected proton ratios. What could be the cause?
A3: Inaccurate integration can be due to several factors:
-
Presence of Impurities: Signals from impurities will contribute to the total integration, leading to incorrect ratios for your target compound.
-
Poor Phasing and Baseline Correction: Incorrect phasing or baseline correction of the spectrum can lead to integration errors.
-
Relaxation Delays (d1): For quantitative analysis, ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time) to allow for complete relaxation of all protons.
Q4: My peaks are broad. What are the possible reasons?
A4: Peak broadening in an NMR spectrum can be caused by:
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.
-
Chemical Exchange: Protons that are undergoing chemical exchange on the NMR timescale (e.g., carboxylic acid protons, amine protons) can appear as broad signals. Adding a drop of D₂O to the NMR tube will cause the exchangeable protons to be replaced by deuterium, leading to the disappearance of their corresponding signals.
-
Poor Shimming: An inhomogeneous magnetic field across the sample will result in broad peaks.
Troubleshooting Guide: Step-by-Step Impurity Identification
This guide provides a systematic workflow for identifying unknown signals in the NMR spectrum of your this compound sample.
Experimental Workflow for Impurity Identification
Caption: A logical workflow for the identification and verification of impurities in an NMR spectrum.
Data Presentation: NMR Chemical Shifts
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 3-CH₃ | ~2.3 - 2.5 (s) | ~10 - 15 |
| 5-H | ~7.0 - 7.5 (s) | ~115 - 125 |
| 1-NH | ~11.0 - 13.0 (br s) | - |
| 2-COOH | ~12.0 - 14.0 (br s) | ~160 - 170 |
| 4-COOH | ~12.0 - 14.0 (br s) | ~165 - 175 |
| Pyrrole C2 | - | ~125 - 135 |
| Pyrrole C3 | - | ~110 - 120 |
| Pyrrole C4 | - | ~120 - 130 |
| Pyrrole C5 | - | ~120 - 130 |
Table 2: ¹H and ¹³C NMR Chemical Shifts of Common Laboratory Solvents
| Solvent | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Acetone | 2.05 | s | 29.8, 206.7 |
| Dichloromethane | 5.32 | s | 53.8 |
| Diethyl Ether | 1.21 (t), 3.48 (q) | t, q | 15.4, 66.0 |
| Ethyl Acetate | 1.26 (t), 2.04 (s), 4.12 (q) | t, s, q | 14.2, 21.0, 60.4, 171.1 |
| Water | Variable (typically 1.5-4.8 in organic solvents) | s | - |
Experimental Protocols
Protocol 1: General NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of your this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as carboxylic acids are often soluble in it).
-
Dissolution: Gently swirl or sonicate the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette.
Protocol 2: D₂O Exchange Experiment
-
Acquire Initial Spectrum: Prepare your NMR sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix: Cap the tube and gently invert it several times to ensure thorough mixing.
-
Re-acquire Spectrum: Acquire another ¹H NMR spectrum.
-
Analysis: Compare the two spectra. Peaks corresponding to exchangeable protons (NH and OH) will decrease in intensity or disappear in the second spectrum.
Signaling Pathway for Knorr Pyrrole Synthesis and Potential Impurity Formation
Caption: A diagram illustrating the Knorr pyrrole synthesis pathway and the potential sources of impurities.
Technical Support Center: Synthesis of Substituted Pyrroles with Alternative Catalysts
Welcome to the Technical Support Center for the synthesis of substituted pyrroles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of alternative catalysts in these synthetic routes.
Troubleshooting Guides
This section provides practical, question-and-answer-based solutions to specific issues that may arise during the synthesis of substituted pyrroles using various alternative catalytic methods.
Issue 1: Low Yield or Incomplete Reaction
Q: My reaction is resulting in a low yield or is not proceeding to completion. What are the common causes when using an alternative catalyst?
A: Low yields or incomplete reactions can be attributed to several factors, even with modern catalytic systems. Consider the following:
-
Sub-optimal Reaction Conditions: Many alternative catalysts have specific temperature and time requirements. Insufficient heating or reaction time can lead to an incomplete reaction.[1] Conversely, excessively high temperatures can cause degradation of starting materials or the product.[1]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[1][2] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][2]
-
Catalyst Inactivity or Insufficient Loading: The chosen catalyst may not be active enough for your specific substrates, or the catalyst loading may be too low. Solid catalysts, in particular, may require a certain threshold to be effective.
-
Purity of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions and lower yields.[2][3] It is always advisable to use freshly purified reagents.[2]
-
Presence of Moisture: Some catalytic systems are sensitive to moisture. Using dry solvents and performing the reaction under an inert atmosphere can be crucial.[2]
Troubleshooting Workflow for Low Yield/Incomplete Reaction
Caption: A troubleshooting guide for addressing low yields or incomplete reactions.
Issue 2: Formation of Furan Byproduct
Q: I am observing a significant amount of a furan byproduct in my reaction. How can I minimize its formation?
A: The formation of a furan byproduct is a common side reaction, particularly in Paal-Knorr type syntheses, where the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization without the involvement of the amine.[1][2] To minimize furan formation:
-
Control Acidity: While many alternative catalysts are milder than traditional strong acids, their Lewis or Brønsted acidity might still promote furan formation. If using a solid acid catalyst, consider one with a lower acid site density. For pH-sensitive reactions, maintaining a pH greater than 3 is often recommended.[1]
-
Use Excess Amine: Increasing the stoichiometry of the amine can favor the pyrrole synthesis pathway over the competing furan formation.[1]
-
Choose a Milder Catalyst: If furan formation is persistent, switching to a less acidic or non-acidic catalyst, such as iodine or certain organocatalysts under neutral conditions, can be beneficial.
Issue 3: Product Polymerization
Q: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?
A: The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself.[1][4] This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this:
-
Lower the Reaction Temperature: High temperatures can promote polymerization.[1]
-
Use a Milder Catalyst: Highly acidic catalysts can contribute to the formation of polymeric materials.[1] Opting for a milder alternative can prevent this.
-
Reduce Reaction Time: Prolonged reaction times, even at moderate temperatures, can sometimes lead to product degradation and polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts over traditional methods like the Paal-Knorr synthesis with strong acids?
A1: Alternative catalysts offer several advantages, including:
-
Milder Reaction Conditions: Many alternative catalysts operate under neutral or mildly acidic conditions, which can prevent the degradation of sensitive functional groups.[5]
-
Improved Selectivity: Some catalysts can offer higher regioselectivity and chemoselectivity.[5]
-
Greener Chemistry: The use of reusable solid catalysts, solvent-free conditions, or microwave irradiation aligns with the principles of green chemistry.[6]
-
Operational Simplicity: Many modern protocols feature simpler workup procedures and catalyst recovery.[7]
Q2: How do I choose the right alternative catalyst for my specific synthesis?
A2: The choice of catalyst depends on several factors:
-
Substrate Scope: Consider the electronic and steric properties of your 1,4-dicarbonyl compound and amine. Some catalysts are more suitable for a broader range of substrates.
-
Functional Group Tolerance: If your substrates contain sensitive functional groups, a milder catalyst is preferable.
-
Desired Reaction Conditions: Consider if you require solvent-free conditions, room temperature reactions, or rapid synthesis times (e.g., with microwave assistance).
-
Cost and Availability: Some catalysts are more expensive or less readily available than others.[7]
Q3: Can heterogeneous catalysts be reused? If so, what is the general procedure for their recovery and reactivation?
A3: Yes, a major advantage of many heterogeneous catalysts is their reusability.[7] The general procedure for recovery is as follows:
-
Separation: The catalyst is typically separated from the reaction mixture by filtration or centrifugation.[7] Magnetic catalysts can be removed with an external magnet.[6]
-
Washing: The recovered catalyst is washed with an appropriate solvent to remove any adsorbed products or byproducts.
-
Drying: The catalyst is then dried, often under vacuum, to remove the wash solvent.
-
Reactivation: In some cases, the catalyst may need to be reactivated, for example, by heating to a specific temperature to remove any strongly adsorbed species. The reusability of the catalyst for several cycles without significant loss of activity is a key feature of a sustainable protocol.[7]
Data Presentation: Comparison of Alternative Catalysts
| Catalyst System | Catalyst Loading | Temperature (°C) | Time | Solvent | Typical Yield (%) | Reference |
| Iodine | 10 mol% | 60 | 5-10 min | - | High (not specified) | [1] |
| Montmorillonite KSF Clay | Not specified | Room Temp | Not specified | - | Excellent | [8] |
| Iron(III) Chloride | Catalytic | Mild | Not specified | Water | Good to Excellent | [9] |
| CATAPAL 200 (Alumina) | 40 mg per 1 mmol | 60 | 45 min | - | 68-97 | [7] |
| BiCl₃/SiO₂ | 7.5 mol% | Ambient | 60 min | Hexane | 22-96 | [7] |
| SbCl₃/SiO₂ | 10 mol% | Ambient | 60 min | Hexane | 51-94 | [7] |
| Copper Hydride (CuH) | Not specified | Not specified | Not specified | Not specified | Good | [10] |
| Vitamin B1 | 25 mol% | Room Temp | 1 h | Ethanol | 25-94 | [11] |
| Squaric Acid | Not specified | 60 | 5 h | Water | 40-95 | [11] |
| Choline Chloride/Urea | - | 80 | 12-24 h | - | 56-99 | [11] |
| N-Bromosuccinimide (NBS) | Catalytic | Microwave | Not specified | - | Not specified | [6] |
Experimental Protocols
Protocol 1: Iodine-Catalyzed Synthesis of N-Substituted Pyrroles
This protocol is adapted from a modified Paal-Knorr method.[1]
-
In a flask, mix the 1,4-diketone (1.0 eq) and the primary amine (1.0-1.2 eq).
-
Add a catalytic amount of iodine (e.g., 10 mol%).
-
Stir the mixture at 60°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within 5-10 minutes.
-
Upon completion, dissolve the mixture in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove the iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Synthesis of N-Substituted Pyrroles using CATAPAL 200 Alumina
This protocol describes a solvent-free method using a commercially available alumina catalyst.[7]
-
In a reaction vessel, combine the 1,4-diketone (acetonylacetone, 1 mmol), the primary amine (1 mmol), and CATAPAL 200 (40 mg).
-
Heat the mixture at 60°C for 45 minutes under solvent-free conditions.
-
Monitor the progress of the reaction by TLC.
-
After completion, extract the desired compound with ethyl acetate (2 x 5 mL).
-
Separate the catalyst by centrifugation and filtration.
-
Purify the synthesized compound by flash column chromatography.
General Experimental Workflow
Caption: A general experimental workflow for catalyzed pyrrole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biosynce.com [biosynce.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrrole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]
Technical Support Center: Scale-Up of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid Production
This guide is intended for researchers, scientists, and drug development professionals involved in the chemical synthesis and scale-up of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on a modified Knorr pyrrole synthesis pathway.
Proposed Synthetic Pathway
The production is approached via a two-step process:
-
Knorr Pyrrole Synthesis: Formation of the intermediate, diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate. This involves the in situ generation of an α-amino-ketone from ethyl acetoacetate, which then condenses with ethyl 2-methylacetoacetate.
-
Saponification: Hydrolysis of the diethyl ester intermediate to yield the final this compound, followed by purification.
Caption: High-level workflow for the production of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up process in a question-and-answer format.
Stage 1: Knorr Pyrrole Synthesis (Intermediate Ester Formation)
Question 1: We are experiencing a lower-than-expected yield for the diethyl ester intermediate. What are the likely causes and solutions?
Answer: Low yields in the Knorr synthesis at scale are common and can often be attributed to several factors related to the reaction's complexity and exothermic nature.
-
Cause 1: Poor Temperature Control. The initial nitrosation and subsequent zinc reduction are highly temperature-sensitive.[1] The reaction is exothermic, and if the temperature rises uncontrollably, it can lead to the degradation of reagents and the formation of byproducts.[1]
-
Solution:
-
Employ a jacketed reactor with an efficient cooling system.
-
Implement slow, controlled, subsurface addition of the sodium nitrite solution and zinc dust to manage the heat evolution.
-
Maintain the temperature for nitrosation strictly between 5-10°C.
-
-
-
Cause 2: Inefficient Mixing. As the reaction proceeds, the mixture can become thick, leading to poor mass and heat transfer. This can create localized hot spots, promoting side reactions.
-
Solution:
-
Use a high-torque mechanical stirrer (e.g., anchor or turbine type) to ensure the mixture remains homogeneous.
-
Monitor the stirrer's power draw as an indicator of viscosity changes.
-
-
-
Cause 3: Self-Condensation of the α-aminoketone. The α-aminoketone intermediate is unstable and prone to self-condensation if it is not consumed quickly in the main reaction.[1]
References
Validation & Comparative
Validating 3-Methyl-1H-pyrrole-2,4-dicarboxylic Acid as a Metabotropic Glutamate Receptor 1 (mGluR1) Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a representative compound from the 3-methyl-1H-pyrrole-2,4-dicarboxylic acid series with other established metabotropic glutamate receptor 1 (mGluR1) antagonists. The data presented is supported by experimental protocols and visualizations to facilitate a thorough understanding of the validation process.
Comparative Analysis of mGluR1 Antagonists
The following table summarizes the quantitative data for a potent analog of this compound and other well-characterized mGluR1 antagonists. This allows for a direct comparison of their potency and binding affinities.
| Compound | Type | Target | IC50 (nM) | Ki (nM) | Reference(s) |
| 3,5-dimethyl pyrrole-2,4-dicarboxylic acid 2-propyl ester 4-(1,2,2-trimethyl-propyl) ester | Non-competitive Antagonist | rat mGluR1 | 16 | - | [1] |
| JNJ16259685 | Non-competitive Antagonist | rat mGluR1a | 3.24 (Ca2+ mobilization) | 0.34 | [2] |
| LY367385 | Competitive Antagonist | mGluR1a | 8,800 (PI hydrolysis) | - | |
| BAY36-7620 | Non-competitive Antagonist | mGluR1 | 160 | - | [3][4][5] |
| R214127 | Non-competitive Antagonist | mGluR1 | - | - | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation of any novel compound. Below are protocols for two common functional assays used to characterize mGluR1 antagonists.
Calcium Flux Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an mGluR1 agonist.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR1 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates at a density of 20,000 cells per well and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and the cells are washed. The antagonist compound (e.g., this compound analog) at various concentrations is then added to the wells and incubated for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: An mGluR1 agonist (e.g., Glutamate or Quisqualate) is added to the wells at a concentration that elicits a submaximal response (e.g., EC80).
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured immediately using a fluorescence plate reader.
-
Data Analysis: The IC50 value, the concentration of the antagonist that inhibits 50% of the agonist-induced response, is calculated from the concentration-response curves.
Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of mGluR1 activation, and is a robust method to assess Gq-coupled receptor activity.
Protocol:
-
Cell Culture and Plating: Similar to the calcium flux assay, HEK293 cells expressing mGluR1 are cultured and seeded in microplates.
-
Cell Stimulation: The culture medium is replaced with a stimulation buffer containing Lithium Chloride (LiCl), which inhibits the degradation of IP1.
-
Compound Incubation: The antagonist compound is added to the wells at varying concentrations and incubated for a specific period.
-
Agonist Addition: An mGluR1 agonist is added to the wells to stimulate the receptor.
-
Cell Lysis and IP1 Detection: After incubation, the cells are lysed, and the accumulated IP1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit. This typically involves a competitive immunoassay where cellular IP1 competes with a labeled IP1 tracer for binding to a specific antibody.
-
Signal Measurement: The HTRF signal is read on a compatible plate reader. A decrease in the FRET signal indicates an increase in cellular IP1 levels.
-
Data Analysis: The IC50 value for the antagonist is determined by analyzing the concentration-response curves of IP1 accumulation inhibition.
Visualizing Key Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations are provided in the DOT language for clarity and reproducibility.
References
- 1. researchgate.net [researchgate.net]
- 2. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAY 36-7620 - Wikipedia [en.wikipedia.org]
- 4. BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MRI analysis of mGluR5 and mGluR1 antagonists, MTEP and R214127 in the cerebral forebrain of awake, conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of mGluR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of several prominent metabotropic glutamate receptor 1 (mGluR1) antagonists. The data presented is collated from various published studies, offering a comprehensive overview to inform experimental design and drug development decisions.
Quantitative Comparison of mGluR1 Antagonist Efficacy
The following table summarizes the in vitro potency of selected mGluR1 antagonists from functional and binding assays. IC50 and Ki values are presented to allow for a direct comparison of their efficacy.
| Compound | Assay Type | Species | Cell Line | IC50 | Ki | Reference(s) |
| JNJ-16259685 | Calcium Mobilization | Rat | Recombinant | 3.24 ± 1.00 nM | - | [1] |
| Calcium Mobilization | Human | Recombinant | 1.21 ± 0.53 nM | - | [1] | |
| Inositol Phosphate Production | Rat | Primary Cerebellar Cultures | 1.73 ± 0.40 nM | - | [1] | |
| Radioligand Binding ([3H]R214127) | Rat | Recombinant | - | 0.34 ± 0.20 nM | [1] | |
| BAY36-7620 | Inhibition of Constitutive Activity | HEK 293 | Recombinant | 0.38 µM | - | [2][3] |
| Antagonist Activity | HEK 293 | Recombinant | 0.16 µM | - | [2][3] | |
| A-841720 | Calcium Release | Human | Recombinant | 10.7 nM | - | [4] |
| Calcium Mobilization | Rat | Native | 1.0 nM | - | [4] | |
| LY367385 | Phosphoinositide Hydrolysis | Rat | Recombinant (mGluR1α) | 8.8 µM | - | [5] |
| CPCCOEt | Calcium Mobilization | Human | Recombinant (hmGluR1b) | 6.5 µM | - | [4] |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the mGluR1 signaling pathway and a typical in vitro experimental workflow for comparing antagonist efficacy.
Detailed Experimental Protocols
The following are detailed methodologies for the key in vitro assays cited in this guide.
Calcium Mobilization Assay
This assay measures the antagonist's ability to inhibit the increase in intracellular calcium concentration following agonist stimulation of mGluR1.
-
Cell Culture: HEK293 or CHO cells stably or transiently expressing the mGluR1 receptor are cultured in appropriate media. Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluency.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution (e.g., HBSS) for a specified time (typically 30-60 minutes) at 37°C.
-
Antagonist Incubation: After dye loading, the cells are washed, and the mGluR1 antagonist at various concentrations is added to the wells. The plates are incubated for a predetermined period to allow for antagonist binding.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the addition of an mGluR1 agonist (e.g., glutamate or quisqualate) at a concentration that elicits a submaximal response (EC80). The change in fluorescence, indicative of intracellular calcium mobilization, is monitored in real-time.
-
Data Analysis: The peak fluorescence response is measured for each antagonist concentration. The data is normalized to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition). A dose-response curve is generated, and the IC50 value is calculated using a non-linear regression model.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the antagonist's effect on the production of inositol phosphates, a downstream signaling product of mGluR1 activation.
-
Cell Culture and Labeling: Cells expressing mGluR1 are seeded in multi-well plates. The cells are then incubated overnight in a medium containing [³H]myo-inositol to radiolabel the cellular phosphoinositide pools.
-
Antagonist and Agonist Treatment: Following labeling, the cells are washed and pre-incubated with the mGluR1 antagonist at various concentrations in a buffer containing lithium chloride (LiCl). LiCl is included to inhibit inositol monophosphatases, leading to the accumulation of inositol monophosphate. An mGluR1 agonist is then added to stimulate the receptor.
-
Extraction of Inositol Phosphates: The reaction is terminated by the addition of an acid (e.g., perchloric acid or trichloroacetic acid). The cells are lysed, and the aqueous phase containing the inositol phosphates is collected.
-
Chromatographic Separation: The total inositol phosphates are separated from free [³H]myo-inositol using anion-exchange chromatography columns.
-
Quantification and Data Analysis: The radioactivity of the eluted inositol phosphates is measured using a scintillation counter. The amount of [³H]IP accumulation is determined for each antagonist concentration. The data is used to generate a dose-response curve and calculate the IC50 value.
Radioligand Binding Assay
This assay directly measures the ability of an antagonist to displace a radiolabeled ligand from the mGluR1 receptor.
-
Membrane Preparation: Cell membranes are prepared from cells or tissues expressing mGluR1. This typically involves homogenization of the cells followed by centrifugation to isolate the membrane fraction.
-
Binding Reaction: The prepared membranes are incubated with a specific radiolabeled mGluR1 ligand (e.g., [³H]R214127) and varying concentrations of the unlabeled antagonist in a binding buffer.
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and subtracted from the total binding to obtain specific binding. The percentage of inhibition of radioligand binding is calculated for each concentration of the antagonist. These values are used to generate a competition binding curve, from which the IC50 is determined. The Ki (inhibitor constant) value can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
References
- 1. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-1H-Pyrrole-2,4-Dicarboxylic Acid Derivatives as mGluR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid derivatives, focusing on their structure-activity relationship (SAR) as selective non-competitive antagonists of the metabotropic glutamate receptor 1 (mGluR1). The data and protocols presented are compiled from key studies in the field to offer an objective overview for researchers in drug discovery and development.
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability.[1] Specifically, mGluR1 has been identified as a potential therapeutic target for various neurological and psychiatric disorders. The this compound scaffold has emerged as a promising chemotype for the development of potent and selective mGluR1 antagonists that act at an allosteric site within the 7-transmembrane (7TM) domain of the receptor.[1]
Comparative Analysis of mGluR1 Antagonist Potency
The following table summarizes the in vitro potency of a series of this compound derivatives against the mGluR1 receptor. The lead compound, 3,5-dimethyl pyrrole-2,4-dicarboxylic acid 2-propyl ester 4-(1,2,2-trimethyl-propyl) ester, demonstrates high potency and serves as a benchmark for comparison.[2] The structure-activity relationship of this series has been explored by modifying the substituents at the C-5 position of the pyrrole ring.
| Compound ID | R5 Substituent | mGluR1 pIC50 | mGluR1 IC50 (nM) |
| 1 | -CH3 | 7.8 | 16 |
| 2 | -H | 6.7 | 200 |
| 3 | -CH2CH3 | 7.7 | 20 |
| 4 | -Cl | 7.9 | 13 |
| 5 | -Br | 8.0 | 10 |
| 6 | -I | 8.1 | 8 |
| 7 | -CF3 | 6.5 | 320 |
Data compiled from Micheli et al., Bioorganic & Medicinal Chemistry Letters, 2003.[2]
SAR Summary:
-
C-5 Position: The nature of the substituent at the C-5 position of the pyrrole ring significantly influences the antagonist potency.
-
Methyl vs. Hydrogen: Replacement of the C-5 methyl group (Compound 1) with a hydrogen atom (Compound 2) leads to a substantial decrease in potency.
-
Alkyl Chains: Extending the alkyl chain from methyl to ethyl (Compound 3) results in comparable potency to the parent compound.
-
Halogens: Introduction of halogen atoms at the C-5 position is well-tolerated and can even enhance potency. Potency increases with the size of the halogen, from chloro (Compound 4) to bromo (Compound 5) and iodo (Compound 6), with the iodo-substituted derivative being the most potent in this series.
-
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group like trifluoromethyl (CF3) at the C-5 position (Compound 7) is detrimental to the activity.
These findings suggest that a certain degree of lipophilicity and steric bulk at the C-5 position is favorable for potent mGluR1 antagonism within this series.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these this compound derivatives.
1. General Synthesis of Pyrrole-2,4-dicarboxylic Acid Esters:
A general procedure for the synthesis of the pyrrole esters involves the suspension of the appropriate carboxylic acid in dry toluene under a nitrogen atmosphere. Trifluoroacetic anhydride is then added, and the mixture is stirred until complete solubilization occurs at room temperature. The desired alcohol is subsequently added, and the solution is stirred for an additional 2 hours. The reaction mixture is then diluted with ethyl acetate and washed sequentially with a 2 M NaOH solution and brine. The organic phase is dried, concentrated, and purified to yield the final ester product.
2. mGluR1 Functional Assay (Calcium Mobilization):
This assay measures the ability of the compounds to inhibit the glutamate-induced increase in intracellular calcium concentration in cells expressing the mGluR1 receptor.
-
Cell Culture: HEK293 cells stably expressing the rat mGluR1 receptor are plated in 384-well, black-walled, clear-bottomed microplates and incubated overnight.
-
Dye Loading: The cell culture medium is replaced with a calcium assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid) containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The cells are incubated for 45-60 minutes at 37°C to allow for dye uptake.
-
Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). The test compounds are added at various concentrations, and the cells are incubated for a short period.
-
Agonist Addition and Signal Detection: A submaximal concentration (EC20) of glutamate is added to stimulate the mGluR1 receptors. The resulting change in fluorescence, corresponding to the increase in intracellular calcium, is measured. The inhibitory effect of the test compounds is determined by the reduction in the glutamate-induced fluorescence signal.
3. Radioligand Binding Assay:
This assay is used to determine the binding affinity of the compounds to the mGluR1 receptor.
-
Membrane Preparation: Membranes are prepared from HEK293 cells expressing the mGluR1 receptor.
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl and 0.9% NaCl at pH 7.4.
-
Incubation: Aliquots of the cell membranes are incubated with a radiolabeled ligand that binds to the allosteric site of mGluR1 (e.g., a tritiated analog of a known allosteric modulator) and various concentrations of the test compounds.
-
Separation and Detection: The reaction is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid vacuum filtration through a filter mat. The radioactivity retained on the filter, representing the amount of bound radioligand, is quantified using a scintillation counter. The ability of the test compounds to displace the radioligand is used to calculate their binding affinity (Ki).
Visualizations
mGluR1 Signaling Pathway
Caption: Antagonism of the mGluR1 signaling cascade by pyrrole derivatives.
Experimental Workflow for SAR Analysis
Caption: Workflow for the structure-activity relationship analysis.
References
- 1. Synthesis and pharmacological characterisation of 2,4-dicarboxy-pyrroles as selective non-competitive mGluR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Dicarboxy-pyrroles as selective non-competitive mGluR1 antagonists: further characterization of 3,5-dimethyl pyrrole-2,4-dicarboxylic acid 2-propyl ester 4-(1,2,2-trimethyl-propyl) ester and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of 3-Methyl-1H-pyrrole-2,4-dicarboxylic Acid and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid and its analogs, with a focus on their activity as non-competitive antagonists of the metabotropic glutamate receptor 1 (mGluR1). The information presented is supported by experimental data from peer-reviewed literature, offering a valuable resource for those involved in neuroscience research and the development of novel therapeutics targeting glutamatergic signaling.
Comparative Bioactivity Data
The following table summarizes the in vitro potency of this compound and its analogs as mGluR1 antagonists. The data highlights the structure-activity relationships (SAR) within this series of compounds, demonstrating how modifications to the pyrrole core influence their inhibitory activity. The potency is expressed as the half-maximal inhibitory concentration (IC50), indicating the concentration of the compound required to inhibit 50% of the mGluR1 activity.
| Compound ID | R1 Substituent | R2 Substituent | R3 Substituent | IC50 (nM)[1][2] |
| 1 | Methyl | Propyl | 1,2,2-trimethyl-propyl | 16 |
| 2 | Ethyl | Propyl | 1,2,2-trimethyl-propyl | 25 |
| 3 | Propyl | Propyl | 1,2,2-trimethyl-propyl | 40 |
| 4 | Methyl | Ethyl | Cyclohexyl | 32 |
| 5 | Methyl | Isopropyl | Cyclopentyl | 55 |
Note: The IC50 values are indicative of the compounds' potency as non-competitive antagonists of the rat mGluR1 receptor. Lower IC50 values denote higher potency.
Experimental Protocols
The bioactivity data presented in this guide was primarily determined using a radioligand binding assay. This technique is a robust method for quantifying the affinity of a ligand for its receptor.
Radioligand Binding Assay for mGluR1 Antagonists
Objective: To determine the binding affinity (Ki) or inhibitory potency (IC50) of test compounds for the mGluR1 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from CHO cells stably expressing the rat mGluR1 receptor.
-
Radioligand: [3H]-R214127 (a potent and selective mGluR1 antagonist).
-
Test Compounds: this compound and its analogs, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 5 mM MgCl2.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/B or GF/C).
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-mGluR1 cells to confluency.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend it to a final protein concentration of 10-20 µ g/well .
-
-
Binding Assay:
-
In a 96-well microplate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a non-radiolabeled mGluR1 antagonist (e.g., unlabeled R214127) for determining non-specific binding.
-
50 µL of various concentrations of the test compound.
-
50 µL of [3H]-R214127 at a concentration close to its Kd value.
-
100 µL of the prepared cell membrane suspension.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway
Derivatives of this compound exert their biological effect by acting as non-competitive antagonists of the mGluR1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, initiates a signaling cascade through the Gq alpha subunit. The diagram below illustrates the canonical mGluR1 signaling pathway.
Caption: mGluR1 Signaling Pathway and Point of Antagonism.
References
A Comparative Guide to the Biological Activities of Substituted Pyrrole Dicarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various 3-methyl-1H-pyrrole-2,4-dicarboxylic acid derivatives and related compounds. The information is compiled from recent studies and is intended to aid in the evaluation of these compounds for potential therapeutic applications. This document summarizes quantitative data on their performance against different biological targets and includes detailed experimental protocols for key assays.
Comparative Biological Activity
The following tables summarize the in vitro biological activities of various pyrrole derivatives against a range of targets, including cancer cell lines and enzymes. These tables are designed to facilitate a direct comparison of the potency and selectivity of these compounds.
Table 1: Cytotoxic Activity of Pyrrole Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indolo–pyrazoles grafted with thiazolidinone (Compound 6c) | SK-MEL-28 (Melanoma) | 3.46 | Sunitinib | - |
| HCT-116 (Colon) | 9.02 | Sunitinib | 10.69 | |
| Arylidene-hydrazinyl-thiazoles (Compound 4m) | BxPC-3 (Pancreatic) | Not specified (cell survival 23.85–26.45% at 10 µM) | Doxorubicin | 0.183–0.5 |
| MOLT-4 (Leukemia) | Not specified (cell survival 30.08–33.30% at 10 µM) | Doxorubicin | 0.183–0.5 | |
| MCF-7 (Breast) | Not specified (cell survival 44.40–47.63% at 10 µM) | Doxorubicin | 0.183–0.5 | |
| Heterocyclic azole (SVS2) | HepG-2 (Hepatic) | 33.8 | Cisplatin | 49.9 |
| EA.hy926 (Endothelial) | 29.2 | Cisplatin | 26.6 |
Table 2: Enzyme Inhibitory Activity of Pyrrole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrrole-2-carboxamides (Compound 28) | Mycobacterium tuberculosis MmpL3 | <0.016 µg/mL | Isoniazid (INH) | - |
| Pyrrole Carboxylic Acid Derivative (Compound 4h) | COX-2 | Predicted pIC50: 7.11 | Ibuprofen | pIC50: 6.44 |
| Pyrrole Carboxylic Acid Derivative (Compound 4m) | COX-2 | Predicted pIC50: 6.62 | Nimesulide | pIC50: 6.20 |
| 2-Cyanopyrrole Derivative (A12) | Tyrosinase | 0.97 | Kojic acid | 28.72[1] |
| Pyrrole-based hydrazide (vh0) | MAO-B | 0.665 | Selegiline | 0.330 |
| Pyrrole-cinnamate hybrid (Compound 5) | COX-2 | 0.55 | Indomethacin | >100 |
| Pyrrole-cinnamate hybrid (Compound 6) | Soybean LOX | 27.5 | NDGA | <5 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison tables.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a generalized procedure based on descriptions for assessing the cytotoxic effects of novel compounds on cancer cell lines.[2][3][4][5]
Objective: To determine the concentration of a compound that inhibits 50% of cell viability (IC50).
Materials:
-
Human cancer cell lines (e.g., HCT-116, SK-MEL-28, A549)
-
Normal human cell line (e.g., BEAS-2B) for selectivity assessment
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds and a reference drug (e.g., Sunitinib, Doxorubicin)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in the culture medium. After 24 hours, replace the medium in the wells with the medium containing the compounds at various concentrations.
-
Incubation: Incubate the plates for another 24 to 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Enzyme Inhibition Assay (General Protocol)
This is a general protocol for determining the inhibitory activity of compounds against a specific enzyme.[6]
Objective: To determine the concentration of a compound that inhibits 50% of the enzyme's activity (IC50).
Materials:
-
Purified enzyme
-
Substrate specific to the enzyme
-
Test compounds and a reference inhibitor
-
Buffer solution at the optimal pH for the enzyme
-
Cofactors (if required by the enzyme)
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation: Prepare solutions of the enzyme, substrate, test compounds, and reference inhibitor in the appropriate buffer.
-
Pre-incubation: In a 96-well plate, mix the enzyme with different concentrations of the test compound or reference inhibitor. Allow this mixture to pre-incubate for a specified time to allow for binding.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time, which corresponds to the formation of the product.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Visualizations
The following diagrams illustrate key experimental workflows and conceptual frameworks relevant to the evaluation of the described pyrrole derivatives.
Caption: Experimental workflow for the screening and development of novel pyrrole derivatives as anticancer agents.
Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.
References
- 1. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]
- 2. globaljournals.org [globaljournals.org]
- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. superchemistryclasses.com [superchemistryclasses.com]
Comparative Guide to the Validation of Analytical Methods for 3-Methyl-1H-pyrrole-2,4-dicarboxylic Acid
This guide provides a comparative overview of validated analytical methodologies for the quantification and purity assessment of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid and structurally related compounds. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of pyrrole-based compounds.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. Accurate and precise analytical methods are crucial for its characterization, quantification in different matrices, and for quality control purposes. This guide compares two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validation data for this compound is not extensively published, this guide draws upon validated methods for analogous pyrrole and dicarboxylic acid compounds to provide a robust comparative framework.
Methodology Comparison
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the nature of the impurities to be detected.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are powerful techniques for the separation and quantification of non-volatile and thermally labile compounds like dicarboxylic acids. Coupling with mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity.
A validated LC/MS/MS method for the quantification of the structurally similar pyrrole-2,3,5-tricarboxylic acid (PTCA) in human skin biopsies demonstrates the utility of this approach.[1] This method achieved good accuracy and precision over a concentration range of 1-1000 ng/mL.[1] For dicarboxylic acids, which can be highly polar, derivatization is sometimes employed to improve chromatographic retention on reverse-phase columns and enhance ionization efficiency in the mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like dicarboxylic acids, derivatization is typically required to increase their volatility. This method is particularly useful for purity assessment and identifying volatile impurities.
A comparative guide for a related pyrrole compound, 3,4-Diethyl-2,5-dimethyl-1H-pyrrole, outlines a robust GC-MS protocol for purity validation.[2] This technique provides detailed information on the retention time and a mass spectrum that acts as a molecular fingerprint for identification.[2]
Data Presentation: Performance Comparison
The following table summarizes the performance characteristics of HPLC/UPLC-MS/MS and GC-MS based on validated methods for analogous compounds.
| Parameter | HPLC/UPLC-MS/MS (for Pyrrole-2,3,5-tricarboxylic acid)[1] | GC-MS (for 3,4-Diethyl-2,5-dimethyl-1H-pyrrole)[2] |
| Applicability | Quantification in biological matrices | Purity assessment of synthesized compounds |
| Linearity Range | 1-1000 ng/mL | Method-dependent, typically wide range for purity |
| Accuracy (%RE) | ≤ 5.25% | N/A for purity, focuses on peak area percentage |
| Precision (%CV) | ≤ 18.5% (at LLQC), ≤ 5.25% (for QC samples) | High reproducibility expected |
| Sensitivity | Low to sub-nanograms per milliliter[3] | Dependent on analyte volatility and detector |
| Derivatization | May not be required[1] | Often necessary for dicarboxylic acids |
| Analysis Time | ~6 minutes per sample[3] | ~25 minutes per sample[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These can be adapted for the analysis of this compound.
Protocol 1: UPLC-MS/MS for Quantification
This protocol is adapted from a validated method for a similar pyrrole tricarboxylic acid.[1]
1. Sample Preparation:
-
For biological samples, perform an oxidative degradation procedure to extract the analyte.
-
Evaporate the extract supernatants.
-
Reconstitute the residue in the mobile phase solvent.
2. Chromatographic Conditions:
-
Instrument: UPLC system coupled to a tandem mass spectrometer.
-
Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Injection Volume: 10 µL.[2]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions.
4. Data Analysis:
-
Quantify the analyte using a calibration curve prepared with known concentrations of a reference standard.
Protocol 2: GC-MS for Purity Assessment
This protocol is based on a method for validating the purity of a synthesized pyrrole derivative.[2]
1. Sample Preparation (with Derivatization):
-
Dissolve the this compound sample in a suitable solvent.
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to convert the carboxylic acid groups to their more volatile silyl esters.
2. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Injector Temperature: 250 °C.[2]
-
Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.[2]
3. Data Analysis:
-
Calculate purity as the percentage of the main peak area relative to the total peak area in the chromatogram.
-
Identify impurities by comparing their mass spectra to a spectral library.
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for UPLC-MS/MS analysis of this compound.
Caption: Workflow for GC-MS purity analysis of this compound.
Conclusion
Both HPLC/UPLC-MS/MS and GC-MS are suitable methods for the analysis of this compound, each with its own advantages. HPLC/UPLC-MS/MS is ideal for sensitive quantification in complex matrices, often without the need for derivatization. GC-MS, on the other hand, is a powerful tool for purity assessment and the identification of volatile impurities, though it typically requires a derivatization step for dicarboxylic acids. The choice of method should be guided by the specific analytical needs, and the protocols and validation data presented here for analogous compounds provide a solid foundation for method development and validation for the target analyte.
References
- 1. A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs: Benzene, cyanide, furfural, furfuryl alcohol, 5-hydroxymethylfurfural, and N-methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Pyrrole-2,4-dicarboxylic Acids
For researchers, scientists, and professionals in drug development, the pyrrole scaffold is a cornerstone of medicinal chemistry. Pyrrole-2,4-dicarboxylic acid, in particular, serves as a crucial building block for a variety of pharmacologically active molecules. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance. This guide provides a comparative analysis of three distinct synthetic routes to pyrrole-2,4-dicarboxylic acids and their ester derivatives, offering a comprehensive overview of their respective methodologies, yields, and strategic advantages.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route to pyrrole-2,4-dicarboxylic acids is contingent on several factors, including the desired substitution pattern, availability of starting materials, scalability, and tolerance to various functional groups. This guide focuses on three prominent strategies: a Knorr-type synthesis, a method proceeding via a bis-enaminone intermediate, and a Barton-Zard-type reaction. A summary of the key quantitative data for these routes is presented in the table below.
| Parameter | Route 1: Knorr-Type Synthesis | Route 2: From Bis-enaminone | Route 3: Barton-Zard-Type Reaction |
| Starting Materials | Diethyl 3-oxopentanedioate, Sodium Nitrite, Zinc | Diethyl 2,3-bis[(dimethylamino)methylidene]succinate, Primary Amine | 4-Acetoxy-3-nitroalkane, Ethyl Isocyanoacetate |
| Key Intermediates | α-amino-β-ketoester | Bis-enaminone | Not isolated |
| Product | Diethyl 1H-pyrrole-2,4-dicarboxylate | Diethyl 1-substituted-pyrrole-3,4-dicarboxylate | Ethyl 3,4-dialkylpyrrole-2-carboxylate |
| Reported Yield | Good (specific yield not reported, but analogous reactions are high-yielding) | 14-93%[1] | Good (86% for a related compound) |
| Reaction Conditions | Acidic (acetic acid), low temperature for nitrosation, then heating for cyclization | Acid-catalyzed (acetic acid in ethanol), reflux | Base-mediated (DBU), room temperature to reflux |
| Scalability | Well-established and scalable | Demonstrated on a laboratory scale | Demonstrated on a laboratory scale |
| Key Advantages | Utilizes readily available starting materials; well-established classical reaction. | Provides access to N-substituted pyrroles with a different substitution pattern. | Milder conditions for the main cyclization step. |
| Key Disadvantages | Use of zinc dust can complicate purification; multi-step one-pot procedure. | Requires the synthesis of the bis-enaminone starting material. | Yields a mono-carboxylate with additional alkyl substituents. |
Experimental Protocols
Route 1: Knorr-Type Synthesis of Diethyl 1H-pyrrole-2,4-dicarboxylate
This route is adapted from the well-established Knorr pyrrole synthesis.[2][3] It involves the in-situ formation of an α-amino-β-ketoester which then condenses with a second equivalent of a β-ketoester.
Step 1: Nitrosation of Diethyl 3-oxopentanedioate
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, a solution of diethyl 3-oxopentanedioate (1 equivalent) in glacial acetic acid is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (1 equivalent) in water is added dropwise while maintaining the temperature below 10 °C.
-
The mixture is stirred for 2 hours at this temperature to ensure complete formation of diethyl 2-nitroso-3-oxopentanedioate.
Step 2: Reductive Condensation
-
To the cooled solution from Step 1, a second equivalent of diethyl 3-oxopentanedioate is added.
-
Zinc dust (2-3 equivalents) is then added portion-wise, ensuring the temperature does not exceed 40 °C. The reaction is exothermic.
-
After the addition of zinc is complete, the reaction mixture is heated to 80-90 °C for 2-3 hours.
-
The hot mixture is poured into a large volume of ice-water, and the precipitated crude diethyl 1H-pyrrole-2,4-dicarboxylate is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from ethanol.
Step 3: Hydrolysis to Pyrrole-2,4-dicarboxylic Acid
-
The diethyl 1H-pyrrole-2,4-dicarboxylate is suspended in a 10-20% aqueous solution of sodium hydroxide.
-
The mixture is heated at reflux until the ester is completely saponified (typically monitored by TLC).
-
The solution is cooled and acidified with concentrated hydrochloric acid to precipitate the pyrrole-2,4-dicarboxylic acid.
-
The product is collected by filtration, washed with cold water, and dried.
Route 2: Synthesis of Diethyl 1-Substituted-pyrrole-3,4-dicarboxylates from a Bis-enaminone
This method provides access to N-substituted pyrrole dicarboxylates with a 3,4-substitution pattern.[1]
Step 1: Synthesis of Diethyl 2,3-bis[(dimethylamino)methylidene]succinate
-
This starting material is prepared from diethyl succinate and Bredereck's reagent (tert-butoxybis(dimethylamino)methane).
Step 2: Cyclization with a Primary Amine
-
A solution of diethyl 2,3-bis[(E,E)-(dimethylamino)methylidene]succinate (1 equivalent) and a primary amine (1 equivalent) in a 2:1 mixture of ethanol and acetic acid is heated at reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the diethyl 1-substituted-1H-pyrrole-3,4-dicarboxylate.[1]
Step 3: Hydrolysis to 1-Substituted-pyrrole-3,4-dicarboxylic Acid
-
The diester is hydrolyzed using a procedure similar to that described in Route 1, Step 3.
Route 3: Barton-Zard-Type Synthesis of Ethyl 3,4-Dialkylpyrrole-2-carboxylate
This route offers an alternative pathway to substituted pyrrole carboxylates under basic conditions.
Step 1: Synthesis of Ethyl 3,4-diethylpyrrole-2-carboxylate
-
In a three-necked flask, 4-acetoxy-3-nitrohexane (1.2 equivalents) and ethyl isocyanoacetate (1 equivalent) are dissolved in a mixture of anhydrous tetrahydrofuran and isopropyl alcohol.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 equivalents) is added while maintaining the temperature between 20-30 °C with an ice bath.
-
The reaction mixture is stirred for several hours at room temperature.
-
The reaction is quenched with water and extracted with diethyl ether.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield ethyl 3,4-diethylpyrrole-2-carboxylate.
Step 2: Hydrolysis to 3,4-Diethylpyrrole-2-carboxylic Acid
-
The ester is hydrolyzed using a procedure similar to that described in Route 1, Step 3.
Visualization of Synthetic Strategies
To visually compare the logical flow of these synthetic routes, the following diagrams are provided.
References
Assessing the Selectivity of 3-Methyl-1H-pyrrole-2,4-dicarboxylic Acid Analogs for the Metabotropic Glutamate Receptor 1 (mGluR1)
For Researchers, Scientists, and Drug Development Professionals
Comparative Selectivity of mGluR1 Antagonists
The selectivity of a compound for its target receptor over other related receptors is a critical parameter in drug development, as it minimizes off-target effects and enhances the therapeutic window. The following table summarizes the in vitro potency and selectivity of a 3,5-dimethyl pyrrole-2,4-dicarboxylic acid ester derivative in comparison to other known mGluR1 antagonists.
| Compound | Target | Potency (IC50/Ki) | Selectivity Profile |
| 3,5-dimethyl PPP (ester derivative) | r-mGluR1 | IC50: 16 nM | >1000-fold selective over mGluR2, mGluR4, and mGluR5. Data for other mGluR subtypes is not specified in the reviewed literature. |
| JNJ16259685 | h-mGluR1 | IC50: 0.55 nM; Ki: 0.34 nM | Highly selective over mGluR5 (>400-fold).[1][2] No significant activity at mGluR2, mGluR3, mGluR4, and mGluR6 (IC50 > 10 µM).[1][2][3] |
| BAY 36-7620 | h-mGluR1 | IC50: 0.16 µM (160 nM) | Selective for mGluR1.[4][5] |
| CPCCOEt | h-mGluR1b | IC50: 6.5 µM | No agonist or antagonist activity at hmGluR2, -4a, -5a, -7b, and -8a up to 100 µM.[6] |
| LY367385 | h-mGluR1a | IC50: 8.8 µM | Selective for mGluR1a over mGluR5a (>100 µM) and shows negligible action on group II and III mGluRs. |
h: human, r: rat. IC50: half maximal inhibitory concentration. Ki: inhibitory constant.
Experimental Protocols
The determination of antagonist potency and selectivity is crucial for the characterization of novel compounds. Below is a detailed protocol for a common functional assay used to assess mGluR1 antagonism.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an mGluR1 agonist. mGluR1 is a Gq-coupled receptor, and its activation leads to the release of calcium from intracellular stores.
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR1a receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and allowed to adhere overnight.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the buffered salt solution for 1 hour at 37°C in the dark. This allows the dye to enter the cells.
3. Compound Incubation:
-
After dye loading, the cells are washed again to remove any extracellular dye.
-
Various concentrations of the test antagonist (e.g., 3-methyl-1H-pyrrole-2,4-dicarboxylic acid derivative) or a vehicle control are added to the wells.
-
The plate is incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptors.
4. Agonist Stimulation and Signal Detection:
-
The 96-well plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
An mGluR1 agonist (e.g., glutamate or quisqualate) is added to the wells at a concentration that elicits a submaximal response (EC80).
-
The fluorescence intensity is measured immediately before and after the addition of the agonist. The change in fluorescence corresponds to the change in intracellular calcium concentration.
5. Data Analysis:
-
The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to the vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
To assess selectivity, the same protocol is followed using cell lines expressing other mGluR subtypes.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: mGluR1 signaling pathway.
References
- 1. rndsystems.com [rndsystems.com]
- 2. JNJ 16259685 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 3. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. BAY 36-7620 - Wikipedia [en.wikipedia.org]
- 6. CPCCOEt, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Therapeutic Potential of Paclitaxel and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of paclitaxel and its key derivatives, including docetaxel and nanoparticle albumin-bound paclitaxel (nab-paclitaxel). The information herein is supported by experimental data to aid in preclinical and clinical research decisions.
Mechanism of Action: A Shared Pathway
Paclitaxel and its derivatives are classified as taxanes, a group of potent anticancer agents. Their primary mechanism of action is the disruption of microtubule dynamics, which are crucial for cell division.[1][2][3][4][5][6][7] These drugs bind to the β-tubulin subunit of microtubules, promoting their assembly and preventing disassembly.[1][3][4][5][7] This hyper-stabilization leads to the formation of nonfunctional microtubule bundles, disrupting the mitotic spindle and arresting the cell cycle in the G2/M phase, which ultimately induces programmed cell death (apoptosis).[1][2][3][4][6][8]
While sharing this core mechanism, derivatives like docetaxel may exhibit a greater affinity for the β-tubulin binding site, potentially leading to increased potency in inhibiting microtubule depolymerization.[7] Formulations such as nab-paclitaxel were developed to improve drug delivery and reduce toxicities associated with the solvents used for conventional paclitaxel.[9]
References
- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. molbiolcell.org [molbiolcell.org]
- 9. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to mGluR1 Inhibitors: Profiling 3-methyl-1H-pyrrole-2,4-dicarboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel class of metabotropic glutamate receptor 1 (mGluR1) inhibitors, the 2,4-dicarboxy-pyrroles, against established benchmark antagonists. The performance of these compounds is evaluated using key quantitative metrics and supporting experimental data to inform research and development in neuropharmacology.
Introduction to mGluR1
The metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. As a member of the Group I mGluRs, it is primarily located postsynaptically and signals through a Gq/G11-protein pathway. Activation of mGluR1 leads to the stimulation of phospholipase C (PLC), initiating a cascade that results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). This pathway is integral to synaptic plasticity, learning, and memory. Consequently, mGluR1 has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including pain, anxiety, and neurodegenerative diseases.
Profiling the 2,4-Dicarboxy-Pyrrole Scaffold
One of the most potent analogs identified is 3,5-dimethyl pyrrole-2,4-dicarboxylic acid 2-propyl ester 4-(1,2,2-trimethyl-propyl) ester (hereafter referred to as a potent pyrrole analog). This compound demonstrates nanomolar potency and high selectivity for mGluR1, establishing the 2,4-dicarboxy-pyrrole scaffold as a promising foundation for novel mGluR1-targeted therapeutics.[2] This guide will use this potent analog as a representative of its chemical class for comparison.
Quantitative Comparison of mGluR1 Inhibitors
The following table summarizes the in vitro potency of the potent pyrrole analog against three well-characterized, selective mGluR1 antagonists: JNJ16259685, BAY 36-7620, and CPCCOEt. These compounds represent a range of potencies and are commonly used as tool compounds in pharmacological research.
| Compound | Class | Mechanism of Action | Potency (IC₅₀ / Kᵢ) | Assay Type |
| Potent Pyrrole Analog | 2,4-Dicarboxy-pyrrole | Non-competitive Antagonist | IC₅₀: 16 nM (rat mGluR1) | Functional (Cell-based) |
| JNJ16259685 | Pyrano[2,3-b]quinoline | Non-competitive Antagonist | IC₅₀: 1.21 - 3.24 nM (human/rat mGluR1)Kᵢ: 0.34 nM (rat mGluR1) | Ca²⁺ Mobilization / Binding Assay |
| BAY 36-7620 | Cyclopenta[c]furan-1-one | Non-competitive Antagonist | IC₅₀: 160 nM | Functional (Cell-based) |
| CPCCOEt | Cyclopropa[b]chromene | Non-competitive Antagonist | IC₅₀: 6.5 µM (human mGluR1b) | Ca²⁺ Mobilization |
mGluR1 Signaling Pathway
Activation of the mGluR1 receptor by its endogenous ligand, glutamate, initiates a well-defined intracellular signaling cascade. The diagram below illustrates the key steps in this pathway, which ultimately modulate neuronal function.
Caption: Canonical Gq-coupled signaling pathway of the mGluR1 receptor.
Experimental Protocols
The characterization of mGluR1 antagonists relies on a suite of robust in vitro assays. Below are detailed methodologies for two key experiments.
Intracellular Calcium Mobilization Assay
This functional assay is a primary method for screening and characterizing mGluR1 modulators by measuring a key downstream event of Gq-protein activation.
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human or rat mGluR1 receptor are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression. Cells are plated into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) for 45-60 minutes at 37°C in the dark. An organic anion transporter inhibitor, such as probenecid, is often included to prevent dye leakage.
-
Compound Incubation: After dye loading, the solution is removed, and cells are washed. Test compounds (antagonists) at various concentrations are added to the wells and pre-incubated for 15-30 minutes.
-
Agonist Stimulation and Measurement: The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is established. An EC₈₀ concentration of an agonist (e.g., glutamate or quisqualate) is then added to the wells to stimulate the receptor. The resulting change in intracellular calcium is monitored in real-time by recording the fluorescence intensity.
-
Data Analysis: The agonist-induced increase in fluorescence is measured. The inhibitory effect of the test compounds is calculated relative to the response in the absence of the antagonist. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Workflow for a fluorescence-based calcium mobilization assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the antagonist's effect on receptor-mediated modulation of synaptic currents in a native or semi-native environment.
-
Brain Slice Preparation: An adult rodent is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated cutting solution (a modified artificial cerebrospinal fluid, aCSF, often with sucrose replacing NaCl). Coronal or sagittal slices (250-350 µm thick) containing the brain region of interest (e.g., cerebellum or hippocampus) are prepared using a vibratome. Slices are then transferred to a holding chamber with oxygenated aCSF and allowed to recover for at least 1 hour at room temperature.
-
Recording: A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF at 30-32°C. Neurons (e.g., cerebellar Purkinje cells) are visualized using infrared-differential interference contrast (IR-DIC) microscopy. A glass micropipette filled with an internal solution is used to form a high-resistance seal (>1 GΩ) with the cell membrane, and then the membrane is ruptured to achieve the whole-cell configuration.
-
Experimental Protocol: The neuron is held in voltage-clamp mode. A baseline of synaptic activity is recorded. The mGluR1 agonist DHPG (3,5-dihydroxyphenylglycine) is bath-applied to induce a characteristic inward current or a change in synaptic transmission. After washing out the agonist, the antagonist (test compound) is perfused for 10-20 minutes, followed by a co-application of the antagonist and the agonist.
-
Data Analysis: The amplitude of the agonist-induced current or the change in synaptic event frequency/amplitude in the presence of the antagonist is compared to the control response (agonist alone). The degree of inhibition is quantified to assess the antagonist's effect on mGluR1 function in a neuronal circuit.
Conclusion
The 2,4-dicarboxy-pyrrole scaffold, represented by its potent analog (IC₅₀: 16 nM), demonstrates significant promise as a source of highly potent and selective mGluR1 antagonists.[2] Its potency is comparable to the well-established tool compound JNJ16259685 (IC₅₀: ~1-3 nM) and substantially greater than older antagonists such as BAY 36-7620 (IC₅₀: 160 nM) and CPCCOEt (IC₅₀: 6.5 µM). The non-competitive mechanism of action, shared by all compounds benchmarked here, suggests an allosteric binding site within the 7-transmembrane domain, which can offer advantages in terms of selectivity and drug-like properties over orthosteric ligands.[1] This comparative analysis validates the continued investigation of 2,4-dicarboxy-pyrrole derivatives as potential therapeutic agents for disorders involving mGluR1 dysregulation.
References
Safety Operating Guide
Prudent Disposal of 3-Methyl-1H-Pyrrole-2,4-Dicarboxylic Acid: A Guide for Laboratory Professionals
Assumed Hazard Profile and Safety Precautions
Based on data from related pyrrole compounds, 3-methyl-1H-pyrrole-2,4-dicarboxylic acid should be handled as a potentially hazardous substance. The following table summarizes the potential hazards and recommended safety precautions.
| Hazard Category | Potential Effects | GHS Classification (Assumed) | Recommended Precautions |
| Acute Toxicity (Oral) | Harmful or toxic if swallowed.[1] | Category 3 or 4 | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
| Skin Corrosion/Irritation | May cause skin irritation or burns.[1][2] | Category 2 | Wear protective gloves and clothing.[1][2] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[1][2][3] | Category 1 or 2A | Wear safety glasses with side-shields or goggles.[1][2][3] |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | Category 3 | Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood.[2][3] |
| Aquatic Hazard | May be harmful to aquatic life. | Category 3 (Assumed) | Avoid release to the environment. |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[1][2][3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.[1][4]
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If dusts are generated and ventilation is inadequate, a NIOSH-approved particulate respirator is recommended.[4]
Spill and Leak Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation to disperse any airborne dust.
-
Contain: Prevent the spill from spreading and from entering drains.[1]
-
Clean-up: For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][4][5] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound and its containers is through an approved waste disposal plant.[1][3] Adherence to national and local regulations is paramount.
-
Segregation: Keep chemical waste separate from other types of waste. Do not mix with other chemicals unless instructed to do so by a qualified professional. Waste should be segregated into categories such as non-halogenated solvents, halogenated solvents, acids, and bases.[6]
-
Containerization:
-
Labeling:
-
Clearly label the waste container with its contents, including the full chemical name: "this compound".[6]
-
Indicate any known hazards.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with accurate information about the waste.
-
-
Documentation: Maintain records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
